molecular formula C4H4ClN3 B3428293 3-Chloro-2-pyrazinamine CAS No. 6663-73-6

3-Chloro-2-pyrazinamine

Cat. No.: B3428293
CAS No.: 6663-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-pyrazinamine is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-chloropyrazine is 129.0093748 g/mol and the complexity rating of the compound is 77.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6663-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Chloro-2-pyrazinamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-pyrazinamine. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits. This document summarizes key chemical data, outlines experimental protocols, and visualizes fundamental molecular processes to facilitate a deeper understanding of this compound.

Core Chemical Properties

This compound, with the CAS number 6863-73-6, is a heterocyclic amine. Its chemical structure consists of a pyrazine ring substituted with a chlorine atom and an amino group at positions 3 and 2, respectively.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₄ClN₃N/A
Molecular Weight 129.55 g/mol N/A
Melting Point 167-171 °CN/A
Boiling Point 248.1 °C at 760 mmHgN/A
Density 1.4 ± 0.1 g/cm³N/A
Water Solubility Slightly soluble in waterN/A
Appearance SolidN/A
Spectral Data

¹H NMR Spectrum: A proton NMR spectrum for this compound is available and serves as a crucial tool for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,3-dichloropyrazine with ammonia. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group.

General Procedure:

  • Reaction Setup: In a sealed reaction vessel, suspend 2,3-dichloropyrazine in a suitable solvent, such as an alcohol or an aqueous solution.

  • Addition of Ammonia: Introduce a source of ammonia, typically aqueous ammonia or ammonia gas dissolved in a solvent.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction is usually carried out under pressure due to the volatility of ammonia.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and the biological activity of its derivatives.

synthesis_of_3_chloro_2_pyrazinamine 2,3-Dichloropyrazine 2,3-Dichloropyrazine This compound This compound 2,3-Dichloropyrazine->this compound Nucleophilic Aromatic Substitution NH3 Ammonia (NH3) NH3->this compound

Synthesis of this compound.

While the direct biological signaling pathways of this compound are not extensively documented, its derivatives have been widely studied as potent antimycobacterial agents. These derivatives are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

inhA_inhibition_by_derivatives cluster_pathway Mycobacterium tuberculosis Fatty Acid Synthesis II (FAS-II) Fatty_Acid_Elongation Fatty Acid Elongation InhA Enoyl-ACP Reductase (InhA) Fatty_Acid_Elongation->InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Inhibition Inhibition Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Pyrazinamine_Derivative This compound Derivative Pyrazinamine_Derivative->InhA

Proposed mechanism of action for antimycobacterial derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and the biological context of its derivatives. Further research into the specific biological targets and signaling pathways of the parent compound could unveil new therapeutic applications.

References

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Molecular Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 3-Chloro-2-pyrazinamine. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic amine.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 6863-73-6, is a substituted pyrazine derivative. Its core structure consists of a pyrazine ring with a chlorine atom at the 3-position and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄H₄ClN₃-
Molecular Weight 129.55 g/mol [1]
IUPAC Name 3-chloropyrazin-2-amine-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Spectroscopic Characterization

General Synthetic Workflow:

Synthesis_Workflow Start 2-Aminopyrazine Step1 Chlorination (e.g., N-chlorosuccinimide) Start->Step1 Reagent Product This compound Step1->Product Yields

Caption: A generalized workflow for the synthesis of this compound.

Table 2: Spectroscopic Data for Pyrazine Derivatives (for reference)

TechniqueCompoundKey Signals and Interpretation
¹H NMR 3-Chloropyrazine-2-carboxylic acidSignals corresponding to the pyrazine ring protons.
¹³C NMR 3-amino-N-methylpyrazine-2-carboxamide166.6, 155.9, 146.5, 131.5, 126.7, 25.9 ppm.[2]
Mass Spec 3-amino-N-methylpyrazine-2-carboxamide[M+H]⁺ ion at m/z 153.0772.[2]
IR 3-(Benzylamino)pyrazine-2-carboxamide3452 cm⁻¹ (-NH-), 3126 cm⁻¹ (-CONH₂), 1689 cm⁻¹ (-C=O).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, its structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, suggests potential antimycobacterial properties. The established mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid, which is believed to inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5]

Proposed Mechanism of Action (based on Pyrazinamide):

Pyrazinamide_MoA cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA enters cell and is converted by POA Pyrazinoic Acid (Active Form) PncA->POA FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 inhibits Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid required for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death disruption leads to

Caption: Proposed mechanism of action for pyrazinamide, a structural analog of this compound.

This proposed pathway highlights a potential target for this compound and its derivatives in the context of antimycobacterial drug development. It is important to note that this is an extrapolated mechanism and requires experimental validation for this compound itself.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on procedures for analogous compounds, a general protocol for its synthesis can be outlined.

General Protocol for the Synthesis of this compound (Hypothetical):

  • Dissolution: Dissolve 2-aminopyrazine in a suitable organic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

  • Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a 1:1 molar ratio.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization would typically involve:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Safety and Handling

Safety data for this compound is limited. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

This compound is a simple heterocyclic amine with potential for further investigation, particularly in the field of medicinal chemistry. Its structural similarity to pyrazinamide warrants exploration of its antimycobacterial activity. Future research should focus on:

  • Developing and optimizing a robust synthetic protocol.

  • Thoroughly characterizing its physicochemical and spectroscopic properties.

  • Evaluating its biological activity against a panel of microorganisms, including Mycobacterium tuberculosis.

  • Investigating its mechanism of action to identify potential cellular targets and signaling pathways.

This foundational knowledge will be crucial for unlocking the therapeutic potential of this compound and its derivatives in the development of new therapeutic agents.

References

Synthesis of 3-Chloro-2-pyrazinamine from 2,3-pyrazinedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of a viable synthetic route for the preparation of 3-Chloro-2-pyrazinamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 2,3-pyrazinedione. The described methodology involves a two-step reaction sequence: the initial chlorination of 2,3-pyrazinedione to yield the intermediate 2,3-dichloropyrazine, followed by a selective amination to afford the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural features, a pyrazine ring substituted with both a chloro and an amino group, allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide outlines a practical and accessible synthetic strategy for its preparation from 2,3-pyrazinedione.

The proposed synthesis is a two-step process:

  • Chlorination: 2,3-Pyrazinedione, which exists in tautomeric equilibrium with 2,3-dihydroxypyrazine, is converted to 2,3-dichloropyrazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Selective Amination: The resulting 2,3-dichloropyrazine undergoes a selective nucleophilic aromatic substitution with ammonia, where one of the chlorine atoms is displaced by an amino group to yield this compound.

This document provides a comprehensive guide to performing this synthesis, including detailed experimental procedures and expected outcomes.

Synthetic Pathway

The overall synthetic transformation from 2,3-pyrazinedione to this compound is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Amination 2,3-Pyrazinedione 2,3-Dichloropyrazine 2,3-Pyrazinedione->2,3-Dichloropyrazine POCl₃ Intermediate This compound Intermediate->this compound NH₃

Caption: Synthetic route from 2,3-pyrazinedione to this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloropyrazine from 2,3-Pyrazinedione

This procedure details the chlorination of 2,3-pyrazinedione using phosphorus oxychloride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2,3-Pyrazinedione112.09
Phosphorus Oxychloride (POCl₃)153.33
Pyridine79.10
Dichloromethane (DCM)84.93
Saturated Sodium Bicarbonate Solution-
Anhydrous Sodium Sulfate142.04

Experimental Procedure:

  • In a sealed reaction vessel, a mixture of 2,3-pyrazinedione (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq) is prepared. For a solvent-free approach, equimolar amounts of 2,3-pyrazinedione and POCl₃ can be used in the presence of a base like pyridine (1.0 eq) in a sealed reactor.

  • The reaction mixture is heated to reflux, typically in the range of 100-110 °C, for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude 2,3-dichloropyrazine, which can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Step 1):

ParameterValue
Molar Ratio (2,3-Pyrazinedione:POCl₃)1 : 2-3 (with excess POCl₃) or 1:1 (solvent-free)
Reaction Temperature100-110 °C (reflux) or 140-160 °C (solvent-free)
Reaction Time4-6 hours
Typical Yield70-85%
Step 2: Synthesis of this compound from 2,3-Dichloropyrazine

This procedure outlines the selective amination of 2,3-dichloropyrazine to produce this compound.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2,3-Dichloropyrazine148.98
Aqueous Ammonia (28-30%)-
Ethanol46.07

Experimental Procedure:

  • A solution of 2,3-dichloropyrazine (1.0 eq) in ethanol is prepared in a pressure-resistant vessel.

  • Aqueous ammonia (excess, typically 5-10 eq) is added to the solution.

  • The vessel is sealed, and the reaction mixture is heated to 120-140 °C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.

  • The resulting residue is partitioned between water and a suitable organic solvent such as ethyl acetate.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Quantitative Data (Step 2):

ParameterValue
Molar Ratio (2,3-Dichloropyrazine:Ammonia)1 : 5-10
Reaction Temperature120-140 °C
Reaction Time12-24 hours
Typical Yield50-70%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,3-pyrazinedione.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A Mix 2,3-pyrazinedione and POCl₃ B Heat to reflux (100-110°C) for 4-6h A->B C Quench with ice-water B->C D Neutralize with NaHCO₃ C->D E Extract with DCM D->E F Dry and concentrate E->F G Purify 2,3-dichloropyrazine F->G H Dissolve 2,3-dichloropyrazine in ethanol G->H Intermediate I Add aqueous ammonia H->I J Heat in sealed vessel (120-140°C) for 12-24h I->J K Concentrate the mixture J->K L Extract with ethyl acetate K->L M Dry and concentrate L->M N Purify this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,3-pyrazinedione. The two-step approach, involving chlorination followed by selective amination, is a robust method for obtaining this valuable pharmaceutical intermediate. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Researchers and drug development professionals can utilize this information to produce this compound for further derivatization and the exploration of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 6863-73-6 provided in the initial topic request corresponds to the chemical 3-chloropyrazin-2-amine. This guide focuses on the chemical name provided, Benzenamine, 4,4'-methylenebis[2,6-dimethyl-], for which the correct CAS number is 4073-98-7. This document is intended for informational purposes for research and development professionals. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.

Executive Summary

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylaniline), a diamine compound of significant interest in polymer chemistry and material science. This document consolidates key information on its chemical and physical properties, safety and handling protocols, and detailed synthesis methodologies. While the primary applications of this compound are in industrial polymer formulations, this guide also explores its known biological effects to provide a complete profile for the scientific community.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylaniline) is a solid organic compound. The following tables summarize its key quantitative properties.

Identifier Value Source(s)
Chemical Name 4,4'-Methylenebis(2,6-dimethylaniline)
CAS Number 4073-98-7[1]
Molecular Formula C₁₇H₂₂N₂[1]
Synonyms Benzenamine, 4,4'-methylenebis[2,6-dimethyl-
Property Value Source(s)
Molecular Weight 254.37 g/mol [1]
Melting Point 121-123 °C
Appearance White to faint beige solid
Solubility Insoluble in water. Soluble in benzene, ether, carbon disulfide, and acids. Slightly soluble in alcohol.[2]

Safety and Handling

4,4'-Methylenebis(2,6-dimethylaniline) is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Classification Description Source(s)
Acute Toxicity (Oral) Harmful if swallowed.
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause eye irritation.
Mutagenicity Has been shown to be mutagenic.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures:

  • After inhalation: Move person into fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)

A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the condensation reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst, followed by neutralization.

Materials:

  • 2,6-dimethylaniline

  • Formaldehyde (formalin solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Diethyl carbonate

  • Dimethyl sulfoxide (DMSO)

Procedure 1: Condensation with Formalin

  • In a reaction vessel under a nitrogen atmosphere, 2,6-diethylaniline is reacted with hydrochloric acid to form 2,6-diethylaniline hydrochloride.

  • Formalin is then added dropwise to the solution to initiate the condensation reaction.

  • After the reaction is complete, the mixture is neutralized with liquid caustic soda.

  • The resulting product, 4,4'-methylene-bis-(2,6-diethylaniline), is then separated by water filtration.

Procedure 2: Reaction with Dimethylsulfoxide

  • A mixture of 2,6-dimethylaniline hydrochloride and diethyl carbonate is heated in a reaction vessel.

  • Dimethylsulfoxide is then added to the stirred mixture.

  • The resulting crystalline precipitate is filtered.

  • The product is then purified, for example, by Kugel-rohr distillation and crystallization from isopropanol to yield 4,4'-methylenebis-(2,6-dimethylaniline).[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2_6_dimethylaniline 2,6-Dimethylaniline Condensation Acid-Catalyzed Condensation 2_6_dimethylaniline->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation HCl Hydrochloric Acid HCl->Condensation Neutralization Neutralization with NaOH Condensation->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification Filtration->Purification Final_Product 4,4'-Methylenebis(2,6-dimethylaniline) Purification->Final_Product

Synthesis workflow for 4,4'-Methylenebis(2,6-dimethylaniline).

Biological Activity and Signaling Pathways

Detailed studies on the specific biological signaling pathways of 4,4'-Methylenebis(2,6-dimethylaniline) are limited. However, it has been reported to be mutagenic.[1] The genotoxicity of related dimethylanilines is thought to occur through metabolic activation.

The proposed mechanism for the genotoxicity of dimethylanilines involves:

  • Metabolic Activation: The parent compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy metabolites.

  • Formation of Reactive Intermediates: These N-hydroxy metabolites can be further activated to form reactive nitrenium ions.

  • DNA Adduct Formation: The highly reactive nitrenium ions can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.

It is important to note that much of the detailed toxicological and carcinogenic data available is for structurally related but distinct compounds such as 4,4'-Methylenebis(2-chloroaniline) (MOCA) and 2,6-dimethylaniline. Extrapolation of these findings to 4,4'-Methylenebis(2,6-dimethylaniline) should be done with caution and further specific studies are warranted.

G cluster_compound Parent Compound cluster_metabolism Metabolic Activation (Liver) cluster_cellular Cellular Effects Parent 4,4'-Methylenebis(2,6-dimethylaniline) Metabolite N-hydroxy metabolite Parent->Metabolite N-hydroxylation Reactive Reactive Nitrenium Ion Metabolite->Reactive DNA_Adducts DNA Adduct Formation Reactive->DNA_Adducts CYP450 Cytochrome P450 CYP450->Metabolite Mutation Mutation DNA_Adducts->Mutation

Proposed metabolic activation and genotoxicity pathway.

Applications in Research and Development

The primary application of 4,4'-Methylenebis(2,6-dimethylaniline) is as a curing agent or chain extender in the production of high-performance polymers, such as polyurethanes and epoxy resins. Its rigid structure and the presence of two amine groups allow it to form strong cross-links, enhancing the thermal and mechanical properties of the resulting polymers. In a research context, it is valuable for developing novel polymers with tailored properties for demanding applications in the aerospace and automotive industries.[4]

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with important applications in material science. This guide has provided a detailed overview of its chemical and physical properties, safety considerations, and synthesis methods. While data on its specific biological signaling pathways are not extensive, its known mutagenicity warrants careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound. careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Chloro-2-pyrazinamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of 3-Chloro-2-pyrazinamine is not extensively documented in publicly available scientific literature. This compound is predominantly cited as a precursor in the synthesis of various biologically active pyrazine derivatives. This guide, therefore, focuses on the well-elucidated mechanisms of these closely related derivatives and the analogous antitubercular drug, Pyrazinamide (PZA), to infer a probable mechanism of action for this compound.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Within this class, derivatives of 3-chloropyrazine-2-carboxamide have emerged as promising leads in the development of novel antimycobacterial agents. These compounds are structurally related to Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[2] The exploration of their mechanism of action provides critical insights for the rational design of more potent and selective therapeutic agents.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary proposed mechanism of action for antimycobacterial derivatives of 3-chloropyrazine-2-carboxamide is the inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[3][4] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and robust cell wall of Mycobacterium tuberculosis. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[3]

Molecular docking studies have shown that active derivatives of 3-chloropyrazine-2-carboxamide can bind to the active site of InhA, exhibiting interactions with key residues and the NAD+ cofactor binding site, similar to known InhA inhibitors.[3][5]

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

inhA_pathway cluster_synthesis Mycolic Acid Biosynthesis (FAS-II Pathway) Fatty_Acids Precursor Fatty Acids InhA Enoyl-ACP Reductase (InhA) Fatty_Acids->InhA Elongation Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Drug This compound Derivatives Drug->InhA Inhibition

Caption: Proposed mechanism of action for this compound derivatives via inhibition of InhA.

The Multifaceted Mechanism of Pyrazinamide (PZA): A Close Structural Analog

The mechanism of action of PZA is complex and serves as a valuable reference for understanding related pyrazine compounds. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is believed to have multiple targets within the mycobacterial cell.

  • Disruption of Membrane Potential and pH Homeostasis: POA accumulates in the acidic environment of tuberculous lesions and is thought to disrupt membrane potential and interfere with pH-sensitive enzymes.[2]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Both PZA and POA have been shown to inhibit FAS-I, an enzyme involved in the de novo synthesis of fatty acids, further disrupting the production of mycolic acid precursors.[2]

  • Inhibition of Trans-translation: POA can inhibit trans-translation, a crucial rescue system for stalled ribosomes, leading to cell death.[2]

  • Inhibition of Aspartate Decarboxylase (PanD): PZA has been found to inhibit PanD, an enzyme essential for the synthesis of coenzyme A, which is vital for numerous metabolic processes.[2]

Signaling Pathway: Multi-target Action of Pyrazinamide

pza_pathway cluster_activation Prodrug Activation cluster_targets Cellular Targets cluster_effects Downstream Effects PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Conversion POA Pyrazinoic Acid (POA) PncA->POA FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition Trans_translation Trans-translation POA->Trans_translation Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition Membrane Membrane Potential & pH POA->Membrane Disruption Mycolic_Acid_Depletion Mycolic Acid Depletion FAS1->Mycolic_Acid_Depletion Protein_Synthesis_Failure Protein Synthesis Failure Trans_translation->Protein_Synthesis_Failure CoA_Depletion CoA Depletion PanD->CoA_Depletion Cell_Death Bacterial Cell Death Membrane->Cell_Death Mycolic_Acid_Depletion->Cell_Death Protein_Synthesis_Failure->Cell_Death CoA_Depletion->Cell_Death

Caption: The multi-target mechanism of action of Pyrazinamide (PZA).

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial and cytotoxicity data for representative derivatives of 3-chloropyrazine-2-carboxamide.

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv [3]

CompoundR-group (on benzylamine)MIC (µM)
4 4-CF342
8 4-CH36
9 4-NH242
12 3-CF342
Pyrazinamide (Standard) -25

Table 2: In Vitro Cytotoxicity of Selected 3-Benzylaminopyrazine-2-carboxamides in HepG2 Cells [3]

CompoundIC50 (µM)
8 ≥ 250
Pyrazinamide (Standard) > 1000

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).[5]

Experimental Workflow: Antimycobacterial Susceptibility Testing (MABA/REMA)

maba_workflow Start Start: Compound Preparation Serial_Dilution Prepare serial dilutions of test compounds in a 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with a standardized suspension of M. tuberculosis Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 7 days Inoculation->Incubation Add_Dye Add Alamar Blue or Resazurin solution to each well Incubation->Add_Dye Reincubation Re-incubate plates for 24-48 hours Add_Dye->Reincubation Readout Read fluorescence or color change to determine cell viability Reincubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination End End MIC_Determination->End

Caption: A generalized workflow for determining the MIC of compounds against M. tuberculosis.

Detailed Methodology:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well, resulting in a final cell concentration of approximately 10^5 CFU/mL.

  • Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere for 7 days.

  • Dye Addition: After the initial incubation, a solution of a viability indicator dye (Alamar Blue or Resazurin) is added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours to allow for color development in wells with viable bacteria.

  • Readout: The color change (blue to pink for Resazurin) or fluorescence is measured using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a human cell line, such as the HepG2 human hepatoma cell line, to assess potential toxicity.

Experimental Workflow: Cytotoxicity Assay (MTT/XTT)

cytotoxicity_workflow Start Start: Cell Seeding Cell_Seeding Seed HepG2 cells in a 96-well plate and allow to adhere overnight Start->Cell_Seeding Compound_Addition Add serial dilutions of test compounds to the wells Cell_Seeding->Compound_Addition Incubation Incubate plates at 37°C in a CO2 incubator for 48-72 hours Compound_Addition->Incubation Add_Reagent Add MTT or XTT reagent to each well Incubation->Add_Reagent Reincubation Incubate for 2-4 hours to allow for formazan formation Add_Reagent->Reincubation Solubilization Add solubilization buffer (for MTT) Reincubation->Solubilization Readout Measure absorbance at the appropriate wavelength Solubilization->Readout IC50_Calculation Calculate the 50% inhibitory concentration (IC50) Readout->IC50_Calculation End End IC50_Calculation->End

Caption: A standard workflow for assessing the in vitro cytotoxicity of chemical compounds.

Detailed Methodology:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.

  • Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., XTT) is added to each well.

  • Re-incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Readout: The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm for MTT).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research on its derivatives and the analogous drug Pyrazinamide provides a strong foundation for a proposed mechanism centered on the inhibition of mycolic acid biosynthesis. The primary target is likely the enoyl-ACP reductase (InhA), a validated target for antimycobacterial drugs. Further biochemical and genetic studies are warranted to definitively confirm the molecular targets of this compound and its active derivatives. Such investigations will be instrumental in the ongoing efforts to develop novel and more effective treatments for tuberculosis and other mycobacterial infections.

References

Spectroscopic Profile of 2-Amino-3-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available mass spectrometry information and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 3-chloropyrazin-2-amine

  • Molecular Formula: C₄H₄ClN₃[1][2]

  • Molecular Weight: 129.55 g/mol [1][2]

  • CAS Number: 6863-73-6[1][2]

  • Physical Form: Solid

  • Melting Point: 164-169 °C

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-Amino-3-chloropyrazine.

Mass Spectrometry

A GC-MS spectrum for 2-Amino-3-chloropyrazine is noted in the PubChem database (CID 276224)[1]. The key characteristic in the mass spectrum of a monochlorinated compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Technique Parameter Predicted Value/Observation Notes
Mass Spectrometry (MS)Molecular Ion (M⁺)m/z 129Corresponding to the monoisotopic mass with ³⁵Cl.
Isotope Peak (M+2)m/z 131Corresponding to the monoisotopic mass with ³⁷Cl.
Relative Intensity of M+2Approx. 33% of M⁺Characteristic isotopic pattern for a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar pyrazine and pyridine derivatives. The pyrazine ring protons are expected in the aromatic region, and the amino protons can be broad and their position solvent-dependent.

¹H NMR (Predicted)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.8 - 8.2Doublet~2-3
H-67.6 - 8.0Doublet~2-3
-NH₂5.0 - 7.0Broad Singlet-

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-5130 - 135
C-6125 - 130
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to show characteristic bands for the amino group (N-H stretching and bending) and the aromatic pyrazine ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration Mode
-NH₂3400 - 3500 and 3300 - 3400MediumAsymmetric and Symmetric N-H Stretch
-NH₂1600 - 1650Medium-StrongN-H Bending (Scissoring)
Aromatic C-H3000 - 3100Medium-WeakC-H Stretch
Aromatic C=N/C=C1550 - 1600Medium-StrongRing Stretching
C-Cl700 - 800StrongC-Cl Stretch
UV-Visible (UV-Vis) Spectroscopy (Predicted)

For aromatic systems like pyrazine, π → π* transitions are expected. The presence of the amino group (an auxochrome) is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Solvent Predicted λmax (nm) Transition
Methanol/Ethanol280 - 320π → π
240 - 260π → π

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Amino-3-chloropyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required. Proton decoupling is generally applied to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H Spectrum transfer->acquire_H1 acquire_C13 Acquire 13C Spectrum transfer->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process reference Reference Spectra process->reference analysis Spectral Analysis reference->analysis

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 2-Amino-3-chloropyrazine sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

FTIR_Workflow start Place Sample on ATR Crystal background Acquire Background Spectrum start->background sample_spec Acquire Sample Spectrum background->sample_spec process Background Subtraction & Baseline Correction sample_spec->process analysis Peak Identification process->analysis

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC system. The GC will separate the compound before it enters the mass spectrometer.

    • For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Ionization:

    • Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is common for GC-MS and will likely cause fragmentation.

  • Mass Analysis:

    • The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak for chlorine.

    • Analyze the fragmentation pattern to deduce structural information.

MS_Workflow cluster_input Sample Introduction cluster_analysis Analysis & Detection sample_prep Prepare Sample Solution injection Inject into GC or Infuse sample_prep->injection ion_source Ionization (e.g., EI, ESI) injection->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis

Mass Spectrometry Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Amino-3-chloropyrazine in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a range of wavelengths, for example, from 200 to 400 nm.

  • Data Analysis:

    • The instrument software will generate an absorbance spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide provides a foundational spectroscopic profile for 2-Amino-3-chloropyrazine, which is crucial for its identification, purity assessment, and further use in research and development. While experimental data is sparse, the predicted values herein offer a reliable starting point for analysis. The detailed protocols provide a clear methodology for researchers to obtain empirical data for this important chemical compound.

References

A Comprehensive Technical Review of Chloropyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a chlorine atom onto this ring provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives with a wide range of biological properties. This technical guide provides a comprehensive literature review of chloropyrazine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Chloropyrazine Derivatives

The synthesis of chloropyrazine derivatives often begins with commercially available pyrazine precursors. A common starting material is 2-aminopyrazine, which can be halogenated to introduce the key chloro-substituent. Subsequent modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions, allow for the diversification of the chloropyrazine core.

A pivotal intermediate in the synthesis of many bioactive chloropyrazine derivatives is 3-chloropyrazine-2-carbonitrile. A general synthetic approach to this intermediate involves the chlorination of pyrazine-2-carbonitrile using a chlorinating agent like sulfuryl chloride in a suitable solvent system.

Synthesis_Workflow Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Reaction Reaction Pyrazine-2-carbonitrile->Reaction Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Reaction 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile Reaction->3-Chloropyrazine-2-carbonitrile Further Derivatization Further Derivatization 3-Chloropyrazine-2-carbonitrile->Further Derivatization CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cdc25 Cdc25 CHK1->Cdc25 inhibits Chloropyrazine Derivative Chloropyrazine Derivative Chloropyrazine Derivative->CHK1 inhibits CDK1/Cyclin B CDK1/Cyclin B Cdc25->CDK1/Cyclin B activates G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest promotes entry into mitosis cMet_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor binds and activates PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway activates Chloropyrazine Derivative Chloropyrazine Derivative Chloropyrazine Derivative->c-Met Receptor inhibits Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds and activates PLCγ/PKC Pathway PLCγ/PKC Pathway VEGFR-2->PLCγ/PKC Pathway activates PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway activates Chloropyrazine Derivative Chloropyrazine Derivative Chloropyrazine Derivative->VEGFR-2 inhibits Endothelial Cell Proliferation Endothelial Cell Proliferation PLCγ/PKC Pathway->Endothelial Cell Proliferation Vascular Permeability Vascular Permeability PI3K/Akt Pathway->Vascular Permeability

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-pyrazinamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-pyrazinamine as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. The protocols detailed below are based on established methodologies for structurally related chloropyrazines and can be adapted for specific research needs.

Overview of Synthetic Applications

This compound is an attractive starting material for the synthesis of a variety of heterocyclic compounds. The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The inherent 1,2-diamine-like functionality also allows for the construction of fused heterocyclic systems, such as pteridines.

The primary applications of this compound in organic synthesis include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles (amines, alcohols, thiols) to introduce diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings to form biaryl systems and complex amines, respectively.

  • Synthesis of Fused Heterocycles: Condensation reactions to form pteridines and other polycyclic aromatic systems with potential biological activity.

Nucleophilic Aromatic Substitution: Aminodehalogenation

A primary application of this compound is in aminodehalogenation reactions to produce substituted 2,3-diaminopyrazine derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of antitubercular and antibacterial agents.[1][2][3][4][5]

Experimental Protocol: General Procedure for Aminodehalogenation

This protocol is adapted from the synthesis of related 3-aminopyrazine-2-carboxamide derivatives.[4]

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, aniline, or aliphatic amine)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the substituted amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Table 1: Examples of Aminodehalogenation of Related 3-Chloropyrazine-2-carboxamide
AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineTEATHFReflux1575[4]
4-MethylbenzylamineTEATHFReflux1580[4]
4-NitrobenzylamineTEATHFReflux1526[4]
Various BenzylaminesDIPEADioxane100 (MW)0.570 (avg)[4]

Note: The reactivity of this compound is expected to be similar to 3-chloropyrazine-2-carboxamide, but optimization of reaction conditions may be necessary.

Aminodehalogenation_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_product Product A This compound E Reaction Mixture A->E B Substituted Amine B->E C Base (e.g., TEA) C->E D Solvent (e.g., DMF) D->E F Heating & Stirring (TLC Monitoring) E->F G Cooling & Isolation F->G H Purification (Chromatography/Recrystallization) G->H I Substituted 2,3-Diaminopyrazine H->I Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Suzuki-Miyaura Coupling A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E F 3-Aryl-2-aminopyrazine E->F Pteridine_Synthesis A This compound B Functional Group Interconversion (e.g., to aldehyde) A->B Various Steps C 3-Aminopyrazine-2-carbaldehyde B->C D Cyclization with Ammonia or Amine C->D E Pteridine Derivative D->E

References

Application Notes and Protocols: 3-Chloro-2-pyrazinamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2-pyrazinamine as a foundational scaffold in the synthesis of potent and selective kinase inhibitors. The protocols and data herein are intended to serve as a practical guide for medicinal chemists and drug discovery scientists interested in leveraging this privileged heterocyclic core for the development of novel therapeutics.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazine ring is a key heterocyclic motif found in many clinically approved and investigational kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the kinase hinge region makes it an ideal scaffold for ATP-competitive inhibitors. This compound, with its reactive chloro and amino functionalities, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors through common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Strategies

The 2-amino-3-chloropyrazine core is a versatile starting point for creating a variety of kinase inhibitors. The two primary synthetic routes for derivatization are Nucleophilic Aromatic Substitution (SNAr) at the C3 position and Suzuki-Miyaura cross-coupling, also at the C3 position. These reactions allow for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  R-B(OH)2, Pd catalyst, Base inhibitor1 3-Amino-substituted Pyrazine Kinase Inhibitors snar->inhibitor1 inhibitor2 3-Aryl/Heteroaryl-substituted Pyrazine Kinase Inhibitors suzuki->inhibitor2

Caption: General synthetic routes for derivatizing this compound.

Quantitative Data: Pyrazine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors built upon a pyrazine scaffold, demonstrating the potential of this core structure.

Table 1: Aminopyrazine-based CHK1 Inhibitors

Compound IDR GroupCHK1 IC₅₀ (nM)
1a 5-carbomethoxypyridin-2-ylamino1.4
1b 5-chloropyridin-2-ylamino2.1
1c 4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-ylamino3.0

Table 2: Pyrazine-based FGFR Inhibitors

Compound IDR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
2a N-(3,5-dihydroxyphenyl)-6-(morpholinomethyl)>1000150480>1000
2b N-(3,5-dihydroxyphenyl)-6-(pyrrolidin-1-ylmethyl)>1000380>100092.35% inhib. @ 1µM
2c N-(3,5-dihydroxyphenyl)-6-((4-methylpiperazin-1-yl)methyl)>1000600>1000>1000

Table 3: Pyrazine-based Inhibitors for Other Kinases

Compound IDTarget KinaseIC₅₀ (nM)
3a PIM-1<3
3b JAK18.5
3c JAK23
3d TYK27.7
3e CDK9160

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors from a 3-chloro-2-aminopyrazine scaffold. These may require optimization for specific substrates and coupling partners.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chlorine atom with an amine nucleophile.

Materials:

  • This compound or a derivative thereof

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA; 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the amine nucleophile (1.1 - 1.5 equivalents), and the base (1.5 - 2.0 equivalents).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-substituted pyrazine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the chloropyrazine with an aryl or heteroaryl boronic acid.

Materials:

  • This compound or a derivative thereof

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 2-5 mol%)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the boronic acid/ester (1.2 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst and ligand (if separate).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-substituted pyrazine.

Signaling Pathways and Mechanism of Action

Inhibitors derived from this compound can target various kinases involved in critical cellular processes. Below are simplified diagrams of two such pathways.

CHK1 Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response. Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents.

G dna_damage DNA Damage atr ATR dna_damage->atr chk1 CHK1 atr->chk1 cdc25 Cdc25 chk1->cdc25 cdk1 CDK1 cdc25->cdk1 cell_cycle Cell Cycle Arrest (G2/M) cdk1->cell_cycle inhibitor Pyrazine-based CHK1 Inhibitor inhibitor->chk1

Caption: Simplified CHK1 signaling pathway and point of inhibition.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and proliferation.

G fgf FGF Ligand fgfr FGFR fgf->fgfr ras RAS fgfr->ras pi3k PI3K fgfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation inhibitor Pyrazine-based FGFR Inhibitor inhibitor->fgfr

Caption: Overview of the FGFR signaling cascade and inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its amenability to common and robust synthetic transformations allows for the rapid generation of compound libraries for screening and lead optimization. The demonstrated activity of pyrazine-based compounds against multiple kinase families underscores the potential of this scaffold in modern drug discovery.

References

Application Notes and Protocols for Aromatic Substitution Reactions of 2-Amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing aromatic substitution reactions on 2-amino-3-chloropyrazine, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for related heterocyclic compounds and are intended to serve as a comprehensive guide for the synthesis of novel pyrazine derivatives.

Introduction

2-Amino-3-chloropyrazine is a key intermediate for the synthesis of a variety of substituted pyrazines. The presence of the amino group and the chlorine atom on the electron-deficient pyrazine ring allows for diverse functionalization through several reaction types. This document focuses on two primary classes of aromatic substitution: Nucleophilic Aromatic Substitution (SNAr) for the introduction of amine functionalities, and Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Reaction Pathways Overview

The primary substitution reactions for 2-amino-3-chloropyrazine involve the displacement of the chloride atom. The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine for nucleophilic attack.

Caption: Reaction pathways for 2-amino-3-chloropyrazine.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the direct displacement of the chlorine atom by an amine nucleophile, often facilitated by heat. This method is generally effective for electron-deficient heteroaryl chlorides.[1][2]

Detailed Protocol:

  • To a sealable reaction vessel, add 2-amino-3-chloropyrazine (1.0 eq), the desired primary or secondary amine (1.5 - 2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1 - 0.5 M).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative SNAr Reactions

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1MorpholineDMF1001285
2BenzylamineDMSO110878
3PiperidineNMP901692
4AnilineDMF1202465

Note: The data in this table is illustrative and based on typical yields for SNAr reactions on similar activated heteroaryl chlorides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is for the formation of a C-C bond between the pyrazine ring and an aryl or heteroaryl group using an organoboron reagent.[3][4] The weaker C-Cl bond compared to C-Br or C-I often necessitates the use of more active catalyst systems.[4]

Detailed Protocol:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a flame-dried Schlenk tube or round-bottom flask with 2-amino-3-chloropyrazine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst, a suitable phosphine ligand, and a base.

  • Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10088
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃t-BuOH11091
33-Thienylboronic acidPEPPSI-IPr (3)-K₂CO₃1,4-Dioxane/H₂O10085
44-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9079

Note: The data is based on established protocols for Suzuki coupling of heteroaryl chlorides.[4][5] Optimization may be required for specific substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[6][7][8] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong, non-nucleophilic base.[8][9]

Detailed Protocol:

  • In a glovebox, charge a flame-dried Schlenk tube with 2-amino-3-chloropyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a phosphine ligand, and a base.

  • Remove the Schlenk tube from the glovebox and add an anhydrous solvent (e.g., toluene, 1,4-dioxane, or t-BuOH) under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with a suitable solvent like ethyl acetate and filter through a plug of silica gel or celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10090
2N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11087
3IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene10082
4BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃t-BuOH9093

Note: The data is illustrative, based on general Buchwald-Hartwig protocols for heteroaryl chlorides.[7][10] The choice of ligand and base is crucial and often requires screening.

Experimental Workflow

The general workflow for performing and analyzing these aromatic substitution reactions is outlined below.

Experimental_Workflow A Reaction Setup (Under Inert Atmosphere if Pd-catalyzed) B Reagent Addition - 2-Amino-3-chloropyrazine - Nucleophile/Boronic Acid - Catalyst/Ligand (if needed) - Base & Solvent A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, LC-MS, GC-MS) C->D D->C Reaction Incomplete E Workup - Quenching - Extraction - Washing & Drying D->E Reaction Complete F Purification - Column Chromatography - Recrystallization E->F G Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-methoxy-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-2-pyrazinamine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Traditional synthetic methods often involve prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often higher-yielding routes to target molecules. This document provides detailed application notes and protocols for the synthesis of 3-methoxy-2-pyrazinamine utilizing a microwave reactor, focusing on the nucleophilic aromatic substitution of a readily available chloropyrazine precursor.

Microwave synthesis leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to minutes, and can lead to cleaner reactions with fewer byproducts. For the synthesis of 3-methoxy-2-pyrazinamine, the key transformation is the displacement of a chlorine atom on the pyrazine ring with a methoxy group, a classic nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme

The proposed synthesis proceeds via the nucleophilic aromatic substitution of 3-chloro-2-pyrazinamine with sodium methoxide.

Caption: General reaction scheme for the synthesis of 3-methoxy-2-pyrazinamine.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine.

Materials and Equipment
  • Reactants:

    • This compound

    • Sodium methoxide (solid or as a solution in methanol)

  • Solvent:

    • Anhydrous Methanol (MeOH)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials (10 mL or 20 mL) with caps

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (if necessary for purification)

    • NMR spectrometer and/or LC-MS for product characterization

Protocol: Microwave-Assisted Methoxylation
  • Preparation of Sodium Methoxide Solution (if starting from solid):

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous methanol to generate a solution of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equivalent, e.g., 1 mmol, 129.5 mg).

    • Add anhydrous methanol (e.g., 5 mL).

    • Add the sodium methoxide solution (1.2 equivalents) to the vial. If using a commercial solution, add the appropriate volume.

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as outlined in the table below. Note that these are starting parameters and may require optimization.

ParameterValue
Temperature120 - 140 °C
Time15 - 30 minutes
Power100 - 150 W (or use dynamic power control to maintain temperature)
StirringHigh
  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the identity and purity of the final product, 3-methoxy-2-pyrazinamine, using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine, based on analogous reactions found in the literature. Actual results may vary and optimization is recommended.

Starting MaterialReagentSolventTemperature (°C)Time (min)Power (W)Expected Yield (%)
This compoundSodium MethoxideMethanol12030120> 70%
This compoundSodium MethoxideMethanol14015150> 80%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.

Experimental_Workflow start Start reagents Combine this compound, Sodium Methoxide, and Methanol in a microwave vial start->reagents microwave Microwave Irradiation (Set Temperature, Time, Power) reagents->microwave workup Reaction Work-up: Neutralization, Extraction, Drying, and Concentration microwave->workup purification Purification (Column Chromatography if needed) workup->purification characterization Product Characterization (NMR, LC-MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Signaling_Pathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) start_material This compound (Electron-deficient ring) intermediate Meisenheimer-like Intermediate (Transient) start_material->intermediate Nucleophilic Attack nucleophile Methoxide ion (CH₃O⁻) (Nucleophile) nucleophile->intermediate product 3-methoxy-2-pyrazinamine (Substituted Product) intermediate->product Loss of Leaving Group (Cl⁻)

Caption: Chemical logic of the nucleophilic aromatic substitution.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle sodium methoxide and sodium metal with extreme care as they are corrosive and react violently with water.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The microwave-assisted synthesis of 3-methoxy-2-pyrazinamine offers a rapid, efficient, and high-yielding alternative to conventional heating methods. The protocols provided herein serve as a robust starting point for researchers. Optimization of reaction conditions for specific microwave reactors and scales is encouraged to achieve the best possible results. This methodology is well-suited for the rapid generation of libraries of pyrazine derivatives for drug discovery and development programs.

Application of 3-Chloro-2-pyrazinamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs. The presence of a reactive chlorine atom at the 3-position and an amino group at the 2-position allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes on its use in the development of kinase inhibitors and antimicrobial agents, along with comprehensive experimental protocols for key synthetic transformations.

Key Applications in Drug Discovery

Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. The 3-amino-pyrazine-2-carboxamide core, readily accessible from this compound, serves as an effective hinge-binding motif in the ATP-binding pocket of FGFRs.

Quantitative Data: In Vitro Biological Activity of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

The following tables summarize the inhibitory activities of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and various cancer cell lines. These compounds were synthesized from a pyrazine core closely related to this compound, demonstrating the potential of this scaffold in developing potent and selective FGFR inhibitors.[1][2][3]

Table 1: In Vitro Inhibitory Activity against FGFR Kinases [1]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a 1.83.52.11.2
18c 2.54.13.31.8
18g 15.638025.411.2
18h 8.712.19.55.3
18i 3.25.84.62.9

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines [1]

Compound IDNCI-H520 (Lung Cancer) IC50 (µM)SNU-16 (Gastric Cancer) IC50 (µM)KMS-11 (Myeloma) IC50 (µM)SW-780 (Bladder Cancer) IC50 (µM)MDA-MB-453 (Breast Cancer) IC50 (µM)
18i 26.691.883.022.3412.58
Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The pyrazinamide scaffold is a cornerstone of tuberculosis therapy, and modifications at the 3-position can lead to compounds with improved activity or activity against drug-resistant strains.

Quantitative Data: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The following table presents the minimum inhibitory concentrations (MIC) of N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.[4][5]

Table 3: In Vitro Antimycobacterial Activity [5]

Compound IDSubstituent (R) on CarboxamideMIC (µg/mL)MIC (µM)
10 n-Hexyl50221
16 4-Methoxyphenyl2592
17 2,4-Dimethoxyphenyl12.546
20 4-(Trifluoromethyl)phenyl2589

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Derivatives of this compound can be elaborated into potent FGFR inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.

Synthetic Workflow for Derivatization

This compound is a versatile starting material for the synthesis of diverse compound libraries. Key reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 3-position, and nucleophilic aromatic substitution (SNA_r) to introduce various amine functionalities.

Synthetic_Workflow Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) Start->Suzuki SNAr Nucleophilic Aromatic Substitution (R-NH2, base) Start->SNAr Product_Suzuki 3-Aryl-2-pyrazinamine Suzuki->Product_Suzuki Product_SNAr 3-(Substituted-amino)- 2-pyrazinamine SNAr->Product_SNAr Further_Mod Further Functionalization (e.g., Amide Coupling) Product_Suzuki->Further_Mod Product_SNAr->Further_Mod Final_Products Diverse Library of Bioactive Compounds Further_Mod->Final_Products

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize 3-aryl-2-pyrazinamine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution of this compound with a Primary Amine

This protocol outlines a general method for the nucleophilic aromatic substitution of the chlorine atom in this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a sealed reaction vial, add this compound (1.0 mmol) and the primary amine (1.5 mmol).

  • Add DMF (5 mL) and DIPEA (2.0 mmol) to the vial.

  • Seal the vial tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and novel antimicrobial agents highlights its importance in modern drug discovery. The provided protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution offer robust methods for the derivatization of this scaffold, enabling the creation of diverse compound libraries for the exploration of new therapeutic targets. The quantitative biological data presented underscores the potential of this compound derivatives to yield highly active drug candidates.

References

Application Notes and Protocols for Chan-Lam Coupling Reactions with 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing 3-Chloro-2-pyrazinamine as a key building block. This versatile copper-catalyzed cross-coupling reaction enables the formation of carbon-heteroatom bonds, offering a powerful tool for the synthesis of novel pyrazinamine derivatives with significant potential in medicinal chemistry and drug discovery. The protocols provided are based on established principles of the Chan-Lam reaction and may serve as a starting point for further optimization.

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] It typically involves the reaction of a boronic acid with an amine, alcohol, or thiol.[1][2] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its ability to be performed under mild conditions, often at room temperature and open to the air.[1][2] This reaction is highly valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

This compound is an attractive substrate for Chan-Lam coupling due to the presence of both a reactive chloro group and an amino group. This allows for selective functionalization at the C3 position to introduce aryl or heteroaryl moieties, leading to a diverse range of substituted pyrazinamine scaffolds. These scaffolds are of significant interest in drug development, particularly in the design of kinase inhibitors.

General Reaction Scheme

The Chan-Lam coupling of this compound can be generalized by the following reaction schemes for C-N and C-O bond formation:

C-N Coupling (N-Arylation):

C-O Coupling (O-Arylation):

Key Reaction Parameters

Successful Chan-Lam coupling reactions are dependent on the careful selection of several key parameters:

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[1] Other copper sources such as CuCl, Cu₂O, and copper(II) triflate (Cu(OTf)₂) can also be employed.[3]

  • Ligand: While some Chan-Lam reactions can proceed without a ligand, the use of a ligand can significantly improve reaction efficiency. Common ligands include pyridine, 2,2'-bipyridine, and various diamines.[3][4]

  • Base: A base is typically required to facilitate the reaction. Both organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), pyridine) and inorganic bases (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) are commonly used.[1][3]

  • Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and dimethylformamide (DMF) being common choices.[3]

  • Atmosphere: A major advantage of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as the oxidant in the catalytic cycle.[1]

  • Temperature: Reactions are frequently carried out at room temperature, although heating may be necessary for less reactive substrates. Microwave irradiation can also be employed to accelerate the reaction.[1]

Experimental Protocols

The following are detailed, generalized protocols for the Chan-Lam coupling of this compound with arylboronic acids and phenols. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Chan-Lam N-Arylation of this compound with Arylboronic Acids

This protocol describes the copper-catalyzed N-arylation of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.1 mmol, 0.1 equiv.).

  • Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(arylamino)-2-pyrazinamine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Microwave-Assisted Chan-Lam O-Arylation of this compound with Phenols

This protocol outlines a rapid, microwave-assisted method for the O-arylation of this compound with phenols.

Materials:

  • This compound

  • Phenol (e.g., phenol, 4-chlorophenol)

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.5 mmol, 1.5 equiv.), copper(I) oxide (0.1 mmol, 0.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add dimethylformamide (5 mL) to the vial and seal it.

  • Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(aryloxy)-2-pyrazinamine.

  • Confirm the structure of the product using NMR and mass spectrometry.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the Chan-Lam coupling of this compound with various coupling partners under different conditions. This data is illustrative and serves as a guideline for expected outcomes. Actual results may vary and require experimental optimization.

Table 1: Chan-Lam N-Arylation of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)Pyridine (2.0)DCMRT2475
24-Methoxyphenylboronic acidCu(OAc)₂ (10)Pyridine (2.0)DCMRT2482
34-Chlorophenylboronic acidCu(OAc)₂ (10)Pyridine (2.0)DCMRT3668
43-Nitrophenylboronic acidCu(OAc)₂ (10)Pyridine (2.0)DCM404855
5Phenylboronic acidCuCl (10) / Bipyridine (10)K₂CO₃ (2.0)DMF801285

Table 2: Microwave-Assisted Chan-Lam O-Arylation of this compound with Phenols

EntryPhenolCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1PhenolCu₂O (10)K₂CO₃ (2.0)DMF1202078
24-ChlorophenolCu₂O (10)K₂CO₃ (2.0)DMF1202572
34-MethoxyphenolCu₂O (10)K₂CO₃ (2.0)DMF1202085
42-NaphtholCu₂O (10)Cs₂CO₃ (2.0)DMF1401588
5PhenolCu(OTf)₂ (5) / Phenanthroline (5)DIPEA (2.0)MeCN1501581

Visualizations

Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cu_II Cu(II) Catalyst Cu_II_Ar Cu(II)-Aryl Complex Cu_II->Cu_II_Ar Transmetalation + Ar-B(OH)2 Cu_III Cu(III) Intermediate Cu_II_Ar->Cu_III Coordination + Nu-H Cu_I Cu(I) Species Cu_III->Cu_I Reductive Elimination (Product Formation) Product Coupled Product (Ar-Nu) Cu_III->Product Product Release Cu_I->Cu_II Oxidation (e.g., by O2) Reactants This compound (Nu-H) + Arylboronic Acid (Ar-B(OH)2)

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Experimental Workflow for Chan-Lam N-Arylation

Workflow_N_Arylation start Start reactants Combine Reactants: This compound, Arylboronic Acid, Cu(OAc)2, Pyridine, DCM start->reactants reaction Stir at Room Temperature (24-48 h) reactants->reaction workup Aqueous Workup: DCM, NaHCO3, Brine reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Characterized Product purification->product

Caption: Experimental workflow for Chan-Lam N-arylation.

Logical Relationship of Reaction Components

Components cluster_main Chan-Lam Coupling of this compound Substrate This compound Product 3-Substituted-2-pyrazinamine Substrate->Product Coupling_Partner Arylboronic Acid / Phenol Coupling_Partner->Product Catalyst Copper Salt (e.g., Cu(OAc)2) Catalyst->Product catalyzes Base Base (e.g., Pyridine, K2CO3) Base->Product facilitates Solvent Solvent (e.g., DCM, DMF) Solvent->Product medium

Caption: Key components of the Chan-Lam coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of substituted aminopyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active compounds and pharmaceuticals. These application notes provide a detailed protocol for the Buchwig-Hartwig amination of 3-Chloro-2-pyrazinamine, a critical starting material for the synthesis of various derivatives with potential therapeutic applications.[1][2]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3][4]

Key Reaction Components and Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the amination of electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5][6]

Table 1: Summary of Typical Reaction Components for Buchwald-Hartwig Amination of Heteroaryl Chlorides

ComponentExamplesTypical Loading/ConcentrationPurpose
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)0.5 - 5 mol%Source of the active Pd(0) catalyst.[6]
Ligand XPhos, RuPhos, BrettPhos, BINAP, dppf1 - 10 mol%Stabilizes the palladium center and facilitates oxidative addition and reductive elimination.[1][6]
Base NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)1.2 - 2.5 equivalentsFacilitates the deprotonation of the amine to form the palladium-amido complex.[6][7]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)AnhydrousProvides the reaction medium. Anhydrous conditions are crucial.[3]
Amine Primary and secondary aliphatic or aromatic amines1.0 - 1.5 equivalentsThe nucleophile that forms the new C-N bond.
Temperature Room temperature to 110 °C-Influences reaction rate. Higher temperatures are often required for less reactive chlorides.

Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction requires careful handling of air- and moisture-sensitive reagents. The use of an inert atmosphere (e.g., nitrogen or argon) is essential for reproducible results.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Palladium Precatalyst, Ligand, and Base flask Add Reagents to a Dry Flask reagents->flask purge Purge Flask with Inert Gas flask->purge solvent Add Anhydrous Solvent purge->solvent substrate Add this compound solvent->substrate amine Add Amine Coupling Partner substrate->amine heat Heat Reaction Mixture to Desired Temperature amine->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of sodium tert-butoxide).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by the amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 2-pyrazinamine derivative.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that is crucial for understanding the reaction mechanism and for troubleshooting potential issues.

G pd0 Pd(0)L₂ oa_complex Pd(II)(Ar)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Pd(II)(Ar)(NHR'R'')L₂]⁺X⁻ oa_complex->amine_complex + HNR'R'' - X⁻ amido_complex Pd(II)(Ar)(NR'R'')L₂ amine_complex->amido_complex + Base - Base-H⁺ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low or No Conversion: This could be due to an inactive catalyst, insufficient base, or the presence of oxygen or moisture. Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. Increasing the temperature or changing the ligand/base combination may also improve the yield.

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. This can sometimes be minimized by adjusting the reaction conditions, such as using a different base or lowering the reaction temperature.[1]

  • Substrate Scope: While the Buchwald-Hartwig amination is very versatile, the reactivity of the amine can influence the reaction outcome. Electron-rich anilines are generally more reactive than electron-deficient ones, and sterically hindered amines may require more forcing conditions.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of 3-amino-2-pyrazinamine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Grignard Reactions Involving Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Grignard reactions involving chloropyrazines, a critical class of transformations for the synthesis of functionalized pyrazine derivatives with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Detailed protocols for key reactions, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate research and development in this area.

Introduction

Pyrazine scaffolds are privileged structures in drug discovery, appearing in numerous biologically active compounds.[1] The functionalization of chloropyrazines using Grignard reagents offers a versatile and powerful tool for creating carbon-carbon bonds, enabling the synthesis of diverse libraries of pyrazine derivatives. These reactions, primarily transition-metal-catalyzed cross-coupling reactions such as Kumada, Negishi, and iron-catalyzed couplings, allow for the introduction of a wide range of alkyl and aryl substituents onto the pyrazine core. The resulting substituted pyrazines are key intermediates and final products in the development of therapeutics targeting various diseases, including cancer.

Key Applications in Drug Development

Functionalized pyrazines synthesized via Grignard reactions have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition

Pyrazine-based compounds have been successfully developed as inhibitors of several key kinases implicated in cancer progression, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been designed and synthesized to specifically target and inhibit FGFRs, thereby blocking downstream signaling pathways responsible for cell proliferation, migration, and survival.[1][2]

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is involved in tumor growth, invasion, and angiogenesis. Pyrazine-containing molecules have been identified as potent c-Met inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Pyrazine derivatives have demonstrated inhibitory activity against VEGFR-2, highlighting their potential to disrupt tumor blood supply.

The development of these targeted therapies relies on understanding the structure-activity relationships (SAR) to optimize potency and selectivity.

Quantitative Data Summary

The following tables summarize quantitative data from various Grignard reactions with chloropyrazines, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Iron-Catalyzed Cross-Coupling of Chlorobenzenesulfonates with Alkyl Grignard Reagents [3]

EntryGrignard ReagentLigandTime (min)Yield (%)
1Ethylmagnesium chlorideDMI10>98
2n-Propylmagnesium chlorideDMI1098
3n-Butylmagnesium chlorideDMI1098
4Isobutylmagnesium chlorideDMI1098
5Cyclohexylmagnesium chlorideDMI1098
6Isopropylmagnesium bromideDMI1098

Conditions: 4-(tert-butyl)phenyl 4-chlorobenzenesulfonate (0.50 mmol), Fe(acac)₃ (5 mol%), Ligand (600 mol%), Grignard reagent (1.20 equiv), THF (0.15 M), 0 °C.

Table 2: Regioselective Addition of Grignard Reagents to Mono- and Disubstituted N-Acylpyrazinium Salts [4][5]

CompoundPyrazine SubstrateGrignard ReagentYield (%)
3bMethoxy-substitutedEthylmagnesium bromide73
3cMethoxy-substitutedn-Propylmagnesium bromide65
3dMethoxy-substitutedIsopropylmagnesium bromide48
3hMethoxy-substituted4-Fluorophenylmagnesium bromide55
6Phenyl-substitutedPhenylmagnesium bromide100
7aPhenyl-substitutedEthylmagnesium bromide78
10Ethyl-substitutedPhenylmagnesium bromide81
11Benzyl-substitutedPhenylmagnesium bromide81

Table 3: Biological Activity of Pyrazine-Based FGFR Inhibitors [1][2]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18d -600480-
18g -380--
18i 220150110180

Experimental Protocols

The following are detailed methodologies for key Grignard reactions involving chloropyrazines.

Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of a Chloropyrazine Derivative

This protocol describes a general procedure for the iron-catalyzed cross-coupling of an aryl Grignard reagent with a chloropyrazine derivative.[6]

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chloropyrazine derivative (1.0 equiv) and Fe(acac)₃ (0.05 equiv).

  • Add anhydrous THF to dissolve the solids.

  • In a separate flame-dried flask, prepare a solution of the aryl Grignard reagent (1.2 equiv) and TMEDA (1.3 equiv) in anhydrous THF.

  • Cool the chloropyrazine solution to -5 °C using an appropriate cooling bath.

  • Slowly add the Grignard reagent/TMEDA solution to the chloropyrazine solution dropwise, maintaining the internal temperature at -5 °C.

  • Stir the reaction mixture at -5 °C for 30 minutes.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylpyrazine.

Protocol 2: Nickel-Catalyzed Kumada Coupling of 2-Chloropyridine (as a model for chloropyrazine)

This protocol provides a general method for the nickel-catalyzed cross-coupling of a heteroaryl chloride with an aryl Grignard reagent.[7]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • (IPr)Ni(allyl)Cl (0.1-1 mol%)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with (IPr)Ni(allyl)Cl.

  • Add the 2-chloropyridine, followed by the anhydrous solvent.

  • Add the aryl Grignard reagent dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Regioselective Addition of a Grignard Reagent to an N-Acylpyrazinium Salt

This protocol describes the synthesis of a substituted 1,2-dihydropyrazine via the addition of a Grignard reagent to an in-situ generated N-acylpyrazinium salt.[8][9]

Materials:

  • Substituted pyrazine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the substituted pyrazine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add phenyl chloroformate (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the N-acylpyrazinium salt in situ.

  • Add the Grignard reagent (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted 1,2-dihydropyrazine.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazine-based kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Inhibitor Pyrazine Inhibitor Inhibitor->FGFR Inhibits cMet_VEGFR2_Signaling_Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 cMet_PI3K PI3K GAB1->cMet_PI3K cMet_RAS RAS GAB1->cMet_RAS cMet_AKT AKT cMet_PI3K->cMet_AKT cMet_Response Cell Growth, Invasion cMet_AKT->cMet_Response cMet_RAF RAF cMet_RAS->cMet_RAF cMet_MEK MEK cMet_RAF->cMet_MEK cMet_ERK ERK cMet_MEK->cMet_ERK cMet_ERK->cMet_Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_PLCG PLCγ VEGFR2->VEGFR2_PLCG VEGFR2_PI3K PI3K VEGFR2->VEGFR2_PI3K VEGFR2_RAS RAS VEGFR2_PLCG->VEGFR2_RAS VEGFR2_AKT AKT VEGFR2_PI3K->VEGFR2_AKT Angiogenesis Angiogenesis VEGFR2_AKT->Angiogenesis VEGFR2_RAF RAF VEGFR2_RAS->VEGFR2_RAF VEGFR2_MEK MEK VEGFR2_RAF->VEGFR2_MEK VEGFR2_ERK ERK VEGFR2_MEK->VEGFR2_ERK VEGFR2_ERK->Angiogenesis Inhibitor Pyrazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2 Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Chloropyrazine & Catalyst Setup->Reagents Cooling Cool to Reaction Temperature Reagents->Cooling Grignard Add Grignard Reagent (Dropwise) Cooling->Grignard Reaction Stir at Reaction Temperature Grignard->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End Optimization_Workflow Start Initial Reaction (Low Yield) Catalyst Screen Catalyst (Ni, Pd, Fe) Start->Catalyst Ligand Optimize Ligand Catalyst->Ligand Select Best Metal Solvent Vary Solvent (THF, Ether, Dioxane) Ligand->Solvent Select Best Ligand Temp Adjust Temperature Solvent->Temp Select Best Solvent Concentration Change Concentration Temp->Concentration Find Optimal T Optimized Optimized Conditions (High Yield) Concentration->Optimized Find Optimal [C]

References

The Strategic Use of 3-Chloro-2-pyrazinamine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction:

3-Chloro-2-pyrazinamine and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The electron-deficient nature of the pyrazine ring, coupled with the reactivity of the chloro substituent, makes it a valuable precursor for constructing fused ring systems and for introducing diverse functionalities through cross-coupling reactions. These application notes provide detailed protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound, including antimycobacterial agents, pteridines, and pyrido[2,3-b]pyrazines. The protocols are supplemented with quantitative data and visualizations to aid researchers in the development of novel therapeutic agents.

Synthesis of 3-Benzylaminopyrazine-2-carboxamides as Potential Antimycobacterial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds often target the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid biosynthesis pathway (FAS-II). The following protocols detail the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.

Experimental Protocols

Protocol 1.1: Synthesis of 3-Chloropyrazine-2-carboxamide

This protocol describes the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to the corresponding carboxamide, a crucial starting material.

  • Materials: 3-Chloropyrazine-2-carbonitrile, Sulfuric acid.

  • Procedure:

    • Carefully add 3-chloropyrazine-2-carbonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-chloropyrazine-2-carboxamide.

Protocol 1.2: General Procedure for Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

This procedure outlines the nucleophilic substitution of the chlorine atom with various benzylamines to generate a library of 3-benzylaminopyrazine-2-carboxamides. Both conventional heating and microwave-assisted methods are described.

  • Materials: 3-Chloropyrazine-2-carboxamide, substituted benzylamine (2.0 eq), triethylamine (2.0 eq), tetrahydrofuran (THF).

  • Conventional Method:

    • Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in THF.

    • Add the substituted benzylamine (2.0 eq) and triethylamine (2.0 eq).

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Microwave-Assisted Method:

    • Combine 3-chloropyrazine-2-carboxamide (1.0 eq), the substituted benzylamine (2.0 eq), and triethylamine (2.0 eq) in a microwave-safe vessel with THF.

    • Irradiate the mixture in a microwave reactor at 120 °C for 30-60 minutes.

    • Work up and purify the product as described for the conventional method.[1][2]

Quantitative Data

The following table summarizes the yields of various 3-benzylaminopyrazine-2-carboxamides and their in vitro activity against Mycobacterium tuberculosis H37Rv.

CompoundBenzylamine SubstituentMethodYield (%)MIC (µM)[1][2]
1 4-MethylbenzylamineMicrowave856
2 4-ChlorobenzylamineMicrowave7821
3 4-MethoxybenzylamineConventional6542
4 2,4-DichlorobenzylamineMicrowave8215
5 BenzylamineConventional70>100
Biological Signaling Pathway

The synthesized 3-benzylaminopyrazine-2-carboxamides are designed to inhibit the enoyl-ACP reductase (InhA), a critical enzyme in the Type II Fatty Acid Synthase (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.

FAS_II_Pathway Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP FabH/KasA/B Acyl-ACP Acyl-ACP Acyl-ACP->beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP MabA trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP HadABC Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Pks13 Cell Wall Cell Wall Mycolic Acids->Cell Wall InhA InhA Inhibitor 3-Benzylaminopyrazine- 2-carboxamide Inhibitor->InhA

Mycobacterium tuberculosis FAS-II pathway and the inhibitory action of 3-benzylaminopyrazine-2-carboxamides.

Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are excellent starting materials for the synthesis of fused heterocyclic systems like pteridines and pyrido[2,3-b]pyrazines, which are scaffolds for numerous biologically active molecules.

Synthesis of Pteridines (Pyrazino[2,3-d]pyrimidines)

Pteridines are a class of bicyclic heterocycles that play crucial roles in various biological processes. The following protocol describes a general method for the synthesis of pteridines from 3-aminopyrazine-2-carbonitrile.

Protocol 2.1.1: Synthesis of 4-Aminopteridine

  • Materials: 3-Aminopyrazine-2-carbonitrile, Formamidine acetate.

  • Procedure:

    • A mixture of 3-aminopyrazine-2-carbonitrile (1.0 eq) and formamidine acetate (1.2 eq) is heated at 140 °C for 2 hours.

    • The reaction mixture is cooled to room temperature.

    • The solid residue is triturated with ethanol, filtered, and washed with diethyl ether to afford 4-aminopteridine.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another important class of N-heterocycles with a range of pharmacological activities. A multicomponent reaction is a powerful tool for their efficient synthesis.

Protocol 2.2.1: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

  • Materials: 2-Aminopyrazine, substituted aromatic aldehyde, 1,3-indanedione, p-toluenesulfonic acid (p-TSA), ethanol.

  • Procedure:

    • In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), a substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), and p-TSA (20 mol%) in ethanol.

    • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.[3]

Quantitative Data

The following table presents the yields for the multicomponent synthesis of various substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines.[3]

CompoundAldehyde SubstituentYield (%)
6 4-Methoxy89
7 4-Chloro85
8 4-Nitro82
9 Unsubstituted87

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl and amino functionalities.

Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), sodium carbonate (2.0 eq), 1,4-dioxane/water (4:1).

  • Procedure:

    • To a degassed solution of the this compound derivative in 1,4-dioxane/water, add the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Heat the mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), sodium tert-butoxide (1.4 eq), toluene.

  • Procedure:

    • In a glovebox, combine Pd₂(dba)₃ and Xantphos in toluene and stir for 10 minutes.

    • Add this compound, the amine, and sodium tert-butoxide.

    • Seal the reaction vessel and heat at 100 °C for 16-24 hours.

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for palladium-catalyzed cross-coupling reactions of this compound derivatives.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials Reagents This compound derivative Coupling Partner (Boronic Acid or Amine) Pd Catalyst & Ligand Base, Solvent Start->Reagents Setup Combine reagents under inert atmosphere Reagents->Setup Heating Heat at specified temperature and time Setup->Heating Monitoring Monitor reaction progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Solvent evaporation Drying->Concentration Purification Column chromatography Concentration->Purification Product Final Product Purification->Product

General workflow for Pd-catalyzed cross-coupling reactions.

This compound and its derivatives are invaluable starting materials for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a practical guide for researchers to explore the chemical space around these scaffolds and to develop novel therapeutic agents targeting a variety of diseases, including tuberculosis. The versatility of the pyrazine core, combined with modern synthetic methodologies, ensures its continued importance in medicinal chemistry.

References

Downstream Synthetic Routes for 3-Chloro-2-pyrazinamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream synthetic routes of 3-Chloro-2-pyrazinamine, a versatile building block in medicinal chemistry. The described methodologies focus on key transformations such as palladium-catalyzed cross-coupling reactions and cyclization/condensation reactions, which are instrumental in the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C3 position. The electron-deficient nature of the pyrazine ring facilitates these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-2-pyrazinamine derivatives, which are scaffolds for various kinase inhibitors.

Quantitative Data Summary for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene/H₂O901692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O851878
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O1001088

Experimental Protocol: Synthesis of 3-Phenyl-2-pyrazinamine

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water (degassed).

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

    • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.

    • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.

    • Add the catalyst premix to the reaction mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-2-pyrazinamine.

G start1 This compound product 3-Aryl-2-pyrazinamine start1->product start2 Arylboronic Acid start2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., SPhos, XPhos) ligand->product base Base (e.g., K₃PO₄, K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl-3-aminopyrazin-2-amines by coupling this compound with a primary or secondary amine. This reaction is crucial for accessing a diverse range of substituted aminopyrazines.

Quantitative Data Summary for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001882
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102489
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃DMF1201275
4p-ToluidinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene1002088

Experimental Protocol: Synthesis of N-Phenyl-3-aminopyrazin-2-amine

  • Materials: this compound, Aniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.03 mmol, 3 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene (5 mL) and stir for 10 minutes.

    • Add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Heat the reaction mixture to 100 °C with stirring for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-phenyl-3-aminopyrazin-2-amine.

G start1 This compound product N-Substituted-3-aminopyrazin-2-amine start1->product start2 Primary or Secondary Amine start2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP, RuPhos) ligand->product base Base (e.g., NaO-t-Bu, K₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling provides a route to 3-alkynyl-2-aminopyrazines through the reaction of this compound with a terminal alkyne. This reaction is valuable for introducing a linear, rigid alkynyl linker, which can be a key structural element in various bioactive molecules.

Quantitative Data Summary for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF701278
31-HeptynePdCl₂(CH₃CN)₂ (2)CuI (4)Et₃NAcetonitrile801082
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)PiperidineTHF501670

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-2-pyrazinamine

  • Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous and degassed).

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

    • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 8 hours under an argon atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 3-(phenylethynyl)-2-pyrazinamine.

Cyclization and Condensation Reactions

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pteridines and pyrazolo[3,4-b]pyrazines, which are important pharmacophores.

Synthesis of Pteridines

Pteridines can be synthesized from this compound through condensation with a suitable three-carbon unit, or more commonly, from a derivative where the chloro group has been displaced. A direct approach involves the reaction of a related aminopyrazine derivative with a 1,2-dicarbonyl compound. A common strategy involves the reaction of 2,3-diaminopyrazine (obtainable from 3-chloro-2-aminopyrazine) with a 1,2-dicarbonyl compound. Alternatively, pterin-4-ones can be synthesized from 3-aminopyrazine-2-carboxamide derivatives. For instance, reaction with guanidine can lead to 2,4-diaminopteridines.

Experimental Protocol: Synthesis of 2-Amino-4(3H)-pteridinone

  • Materials: 3-Aminopyrazine-2-carboxamide, Guanidine carbonate, Sodium ethoxide, Ethanol.

  • Procedure:

    • Dissolve 3-aminopyrazine-2-carboxamide (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add sodium ethoxide (1.2 mmol) and stir until a clear solution is obtained.

    • Add guanidine carbonate (1.1 mmol) to the reaction mixture.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and neutralize with acetic acid.

    • The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give 2-amino-4(3H)-pteridinone.

G start 3-Aminopyrazine-2-carboxamide product 2-Amino-4(3H)-pteridinone start->product reagent Guanidine reagent->product conditions Base (e.g., NaOEt) Ethanol, Reflux conditions->product

Pteridine Synthesis Workflow

Biological Signaling Pathways of Pyrazine Derivatives

Many derivatives synthesized from this compound exhibit significant biological activity by targeting specific signaling pathways implicated in diseases such as cancer and tuberculosis.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Substituted 3-aminopyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is a known driver in various cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates PLCG PLCγ FGFR->PLCG activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse IP3_DAG IP₃ / DAG PLCG->IP3_DAG IP3_DAG->CellResponse Inhibitor Pyrazine Derivative (FGFR Inhibitor) Inhibitor->FGFR inhibits

FGFR Signaling Pathway Inhibition
Methionine Aminopeptidase (MetAP) in Mycobacterium tuberculosis

Derivatives of 3-aminopyrazine have also shown promise as inhibitors of Methionine Aminopeptidase (MetAP) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] MetAP is a crucial enzyme that removes the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. Inhibition of MetAP disrupts protein synthesis, leading to bacterial cell death.

MetAP_Mechanism NascentProtein Nascent Protein (with N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) NascentProtein->MetAP substrate Methionine Methionine MetAP->Methionine cleaves MatureProtein Mature Protein MetAP->MatureProtein BacterialDeath Bacterial Cell Death Inhibitor Pyrazine Derivative (MetAP Inhibitor) Inhibitor->MetAP inhibits Inhibitor->BacterialDeath

MetAP Inhibition Mechanism

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2-pyrazinamine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Chloro-2-pyrazinamine, addressing common questions and concerns encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area. To minimize potential degradation, protection from light is also recommended.

Q2: How stable is this compound in solution?

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, the primary potential degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The chloro group on the pyrazine ring can be susceptible to nucleophilic substitution by water, leading to the formation of 3-Hydroxy-2-pyrazinamine. This process can be accelerated by acidic or basic conditions.

  • Oxidation: The pyrazine ring and the amine group can be susceptible to oxidation, which may be initiated by exposure to air, light, or incompatible oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility studies for this compound are not widely published. However, based on its chemical structure, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatography after short-term storage of the compound as a solid. Improper storage conditions (exposure to humidity or light).Ensure the container is tightly sealed and stored in a desiccator. Protect from light by using an amber vial or storing it in a dark place.
Loss of potency or appearance of new impurities in a formulated product. Degradation of this compound due to hydrolysis or oxidation. Incompatibility with excipients.Conduct a forced degradation study to identify the degradation products. Evaluate the compatibility of this compound with all excipients in the formulation. Adjust the pH of the formulation to a range where the compound is most stable. Consider the addition of an antioxidant if oxidation is identified as a degradation pathway.
Discoloration of the solid compound. Potential oxidation or exposure to contaminants.While slight discoloration may not always indicate significant degradation, it is a sign of potential instability. It is recommended to re-test the purity of the material. Store future lots under an inert atmosphere (e.g., argon or nitrogen) if discoloration is a recurring issue.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers are advised to perform their own stability studies relevant to their specific formulations and storage conditions. A summary of general recommendations is provided below.

Condition Recommendation Rationale
Temperature Store at 2-8°C for long-term storage.Reduces the rate of potential degradation reactions.
Humidity Store in a desiccated environment.Minimizes the risk of hydrolysis.
Light Protect from light.Prevents potential photolytic degradation.
pH (in solution) Maintain a neutral pH if possible.Avoids acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or other suitable solvent
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Store at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Store at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

Degradation_Pathway A This compound B 3-Hydroxy-2-pyrazinamine A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidative Degradation Products (e.g., N-oxides) A->C Oxidation ([O], light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree A Unexpected Impurity Detected B Is the impurity present in the starting material? A->B C Yes B->C D No B->D E Review Certificate of Analysis. Contact Supplier. C->E F Was the sample exposed to light, humidity, or high temperature? D->F G Yes F->G H No F->H I Improve storage conditions: - Use amber vials - Store in a desiccator - Control temperature G->I J Is the sample in solution? H->J K Yes J->K L No J->L M Consider solvent/pH-mediated degradation. Perform stability study in solution. K->M N Consider incompatibility with other components. L->N

Caption: Troubleshooting decision tree for unexpected impurities.

Technical Support Center: Scaling Up Chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloropyrazine reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chloropyrazine synthesis from the laboratory to a larger scale. Here you will find troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up chloropyrazine reactions?

A1: Scaling up chloropyrazine synthesis often presents several challenges, including:

  • Incomplete Reactions: Reactions that proceed to completion at the lab scale may stall when scaled up, leading to low yields and difficult purifications.[1]

  • Side-Product Formation: Increased reaction volumes and longer reaction times can lead to the formation of unwanted byproducts, such as isomers or over-chlorinated compounds, complicating purification.[1][2][3]

  • Purification Difficulties: Methods like column chromatography that are effective for small-scale purification may become impractical and inefficient at larger scales.[1][2] Issues with crystallization and polymorphism can also arise.[4][5]

  • Exothermic Reactions: Chlorination and other related reactions can be highly exothermic, posing significant safety risks if not properly managed at a larger scale due to reduced surface-area-to-volume ratios and potential for runaway reactions.[2][6]

  • Reagent and Solvent Handling: The handling of corrosive and moisture-sensitive reagents like chlorosulfonic acid and thionyl chloride requires specialized equipment and procedures at scale.[2]

  • Low Overall Yields: Initial synthesis routes often provide low overall yields, making the process economically unviable for large-scale production.[1][2]

Q2: How do physical parameters like mixing and heat transfer affect scale-up?

A2: Physical parameters become critically important during scale-up. Inefficient mixing in larger reactors can lead to localized "hot spots" where side reactions can occur, or areas of poor reagent distribution, resulting in incomplete reactions.[5][7] Heat transfer is also a major concern as the surface-area-to-volume ratio decreases with increasing reactor size, making it more difficult to dissipate heat from exothermic reactions.[6][8] This can lead to temperature gradients and a lack of control over the reaction, impacting both yield and safety.

Q3: What are the key safety considerations for large-scale chloropyrazine reactions?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Safety: A thorough understanding of the reaction's thermal profile is essential. Reaction calorimetry should be performed to quantify the heat of reaction and identify any potential for thermal runaway.[5][6]

  • Reagent Handling: Proper personal protective equipment (PPE) and engineering controls must be in place for handling hazardous reagents.

  • Pressure Management: The potential for gas evolution and pressure buildup in a sealed reactor must be assessed and mitigated.

  • Process Control: Implementing robust process controls to monitor and regulate critical parameters like temperature, addition rates, and mixing is crucial for safe operation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of chloropyrazine reactions.

Problem ID Issue Possible Causes Suggested Solutions
CRP-TS-001 Low or Inconsistent Yield 1. Incomplete conversion of starting material.[1]2. Degradation of product or reagents under prolonged reaction times.3. Inefficient mixing or heat transfer in larger reactors.[5][7]4. Poor quality of starting materials or reagents.1. Monitor reaction progress using techniques like HPLC or TLC to ensure completion.[2]2. Re-optimize reaction temperature and time for the larger scale.[5]3. Characterize the impact of mixing and heat transfer at the lab scale to define critical process parameters before scaling up.[5]4. Ensure stringent quality control of all incoming materials.
CRP-TS-002 Formation of Impurities 1. "Hot spots" in the reactor leading to side reactions.[5]2. Presence of moisture leading to hydrolysis of intermediates or products.[2]3. Over-chlorination or formation of positional isomers.[2][3]4. Incomplete conversion leaving unreacted starting materials that are difficult to separate.[1]1. Improve mixing efficiency and ensure uniform heating.[7]2. Use anhydrous solvents and reagents and perform reactions under an inert atmosphere.[2]3. Optimize stoichiometry and consider milder chlorinating agents.[2]4. Drive the reaction to full conversion by optimizing conditions or catalyst loading.[1]
CRP-TS-003 Difficult Product Isolation and Purification 1. Product "oiling out" instead of crystallizing.[5]2. Formation of fine particles that are difficult to filter.[5]3. The chosen lab-scale purification method (e.g., column chromatography) is not scalable.[1][9][10]4. Presence of impurities that co-crystallize with the product.1. Screen for suitable crystallization solvents and optimize cooling profiles.2. Adjust crystallization conditions to control particle size.3. Develop a scalable purification method such as recrystallization, precipitation, or slurry washing.[2]4. Identify and eliminate the source of the impurity or develop a selective purification step.
CRP-TS-004 Exothermic Reaction Difficult to Control 1. All reactants added at once ("one-pot" reaction).[5]2. Inadequate cooling capacity of the reactor for the heat generated.[6]3. High concentration of reactants leading to a rapid reaction rate.1. Implement controlled, slow addition of one of the reactants to manage the exotherm.[5]2. Perform reaction calorimetry to ensure the reactor's cooling system can handle the heat load.[6]3. Reduce the concentration of the reaction mixture.

Data on Reaction Optimization

The following tables summarize data from studies on optimizing chloropyrazine synthesis, which can be a useful reference for your scale-up efforts.

Table 1: Effect of Base and Solvent on SNAr Reaction

EntryBase (equiv.)SolventTemperature (°C)Conversion (%)
1Cs2CO3 (1.5)MeCN80>95
2K2CO3 (2.0)MeCN80Lower
3K3PO4 (2.0)MeCN80Lower
4Cs2CO3 (1.5)Toluene80Lower
5Cs2CO3 (1.5)THF80Lower
Data adapted from a study on SNAr reactions for pyrazine building blocks.[1]

Table 2: Catalyst Screening for Cyanation Reaction

EntryCatalystBaseConversion (%)
1BrettPhos Pd G3KOAc>95
2XPhos Pd G3KOAcIncomplete
3XantPhos Pd G3KOAcIncomplete
4t-BuXPhos Pd G3KOAcIncomplete
Data adapted from a study on the cyanation of a chloropyrazine intermediate.[1]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction on a 15g Scale

This protocol is a general guideline for a nucleophilic aromatic substitution (SNAr) reaction to produce a substituted chloropyrazine.

  • Reactor Setup: A jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with dichloropyrazine (15 g, 1 equiv.).

  • Solvent and Reagent Addition: Anhydrous acetonitrile (MeCN) is added, followed by the nucleophile (e.g., a protected amine, 1.1 equiv.).

  • Base Addition: Cesium carbonate (Cs2CO3, 1.5 equiv.) is added to the stirred mixture.

  • Reaction: The reaction mixture is heated to an internal temperature of 80 °C and stirred overnight.

  • Monitoring: The reaction progress is monitored by HPLC. If the reaction is incomplete, an additional portion of Cs2CO3 (1.0 equiv.) can be added, and stirring at 80 °C is continued for another 5 hours until full consumption of the starting material is observed.[1]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as silica gel filtration or recrystallization, to remove inorganic salts and other impurities.[1]

Protocol 2: General Procedure for a Palladium-Catalyzed Cyanation Reaction

This protocol outlines a general procedure for the cyanation of a chloropyrazine intermediate.

  • Reactor Setup: A reactor is charged with the chloropyrazine starting material (1 equiv.), zinc cyanide (Zn(CN)2, 0.6 equiv.), and potassium acetate (KOAc, 0.5 equiv.).

  • Inerting: The reactor is evacuated and backfilled with nitrogen three times.

  • Solvent and Catalyst Addition: Anhydrous and degassed solvent (e.g., toluene or THF) is added, followed by the palladium catalyst (e.g., BrettPhos Pd G3, 0.02 equiv.).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete as monitored by HPLC.

  • Workup: The reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of celite to remove solid residues.

  • Purification: The filtrate is washed with an aqueous solution (e.g., sodium bicarbonate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by chromatography or recrystallization.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Yield in Chloropyrazine Scale-Up start Low Yield Observed (ID: CRP-TS-001) check_conversion Check Reaction Completion (HPLC/TLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Add More Reagent/Catalyst incomplete->optimize_conditions check_impurities Analyze for Impurities (LC-MS/NMR) complete->check_impurities impurities_found Significant Impurities Present check_impurities->impurities_found Yes no_impurities Low Impurity Profile check_impurities->no_impurities No troubleshoot_impurities Troubleshoot Impurity Formation (See ID: CRP-TS-002) impurities_found->troubleshoot_impurities investigate_workup Investigate Workup & Purification: - Product Loss During Extraction? - Inefficient Crystallization? - Degradation During Purification? no_impurities->investigate_workup

Caption: Troubleshooting workflow for addressing low yield.

Scale_Up_Considerations Key Considerations for Chloropyrazine Reaction Scale-Up cluster_chemical Chemical Factors cluster_physical Physical & Engineering Factors cluster_process Process & Safety Factors center Chloropyrazine Reaction Scale-Up reaction_kinetics Reaction Kinetics center->reaction_kinetics reagent_quality Reagent Quality & Stoichiometry center->reagent_quality side_reactions Side Reactions & Impurity Profile center->side_reactions heat_transfer Heat Transfer Management center->heat_transfer mixing Mixing Efficiency center->mixing reactor_design Reactor Design & Material center->reactor_design purification Scalable Purification Method center->purification safety Thermal Hazard Assessment center->safety process_control Process Analytical Technology (PAT) center->process_control

Caption: Interrelated factors in reaction scale-up.

References

Technical Support Center: Optimizing Reactions for 3-Chloro-2-pyrazinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-2-pyrazinamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3-amino-substituted pyrazinamide derivatives from this compound precursors?

A1: The most common method is nucleophilic aromatic substitution (aminodehalogenation) where the chlorine atom on the pyrazine ring is displaced by an amine. This reaction can be carried out using conventional heating or microwave-assisted synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2] Enzymatic synthesis using lipases is also an emerging green alternative.[3]

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Conventional heating methods may result in lower yields (24-50%).[1][2]

  • Incomplete Reaction: The reaction may not have reached completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Moisture: The presence of water can lead to hydrolysis of starting materials or intermediates.

To improve yields, consider the following:

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times (e.g., from 15 hours to 30 minutes) and increase yields to an average of 70%.[1][2]

  • Optimize Reagent Stoichiometry: Using a slight excess of the amine nucleophile can help drive the reaction to completion.[1]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent unwanted side reactions.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[1]

Q3: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A3: Common side products in the synthesis of pyrazine derivatives include hydroxypyrazines and products from azo coupling.[4] To minimize their formation:

  • Control Temperature: For reactions involving diazotization, maintain a low temperature to reduce self-coupling of the diazonium salt.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.[4]

  • Purification of Starting Materials: Ensure the purity of your starting aminopyrazine to avoid carrying impurities through the reaction.[4]

Q4: What are the recommended purification methods for 3-amino-substituted pyrazinamide derivatives?

A4: The primary method for purification is column chromatography.[2] The choice of solvent system for chromatography will depend on the polarity of your specific derivative. Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Problem: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Heating Method Switch from conventional heating to microwave-assisted synthesis.Significant improvement in yield and reduction in reaction time.[1][2]
Incorrect Solvent or Base For aminodehalogenation, consider using methanol as a solvent with pyridine as a base under microwave conditions.[2] For conventional heating, THF with triethylamine can be used.[2]Improved solubility of reagents and enhanced reaction rate.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine.[1]Drive the reaction to completion and increase product formation.
Electron-Withdrawing Groups on Nucleophile For benzylamines with strong electron-withdrawing groups (e.g., nitro groups), expect lower yields. Longer reaction times or higher temperatures may be required.[2]Improved conversion despite the reduced nucleophilicity of the amine.
Problem: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Presence of Water Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere.[4]Minimized formation of hydroxypyrazine byproducts.[4]
Side Reactions of Reagents Ensure the purity of starting materials. For diazotization reactions, maintain a low temperature.[4]Reduced formation of colored byproducts from azo coupling.[4]
Reactive Byproducts from Base Avoid bases that can generate reactive byproducts (e.g., diethylamine from triethylamine) which may react with starting materials.[5]Cleaner reaction profile with fewer unexpected side products.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-(substituted-benzylamino)pyrazine-2-carboxamides

This protocol is adapted from Jandourek et al. (2017).[2]

  • To a thick-walled microwave reactor tube, add 3-chloropyrazine-2-carboxamide (1 eq.).

  • Add the desired substituted benzylamine (2 eq.).

  • Add methanol as the solvent and pyridine as the base.

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-(substituted-benzylamino)pyrazine-2-carboxamide.

Protocol 2: General Procedure for Conventional Synthesis of 3-(substituted-benzylamino)pyrazine-2-carboxamides

This protocol is adapted from Jandourek et al. (2017).[2]

  • Dissolve 3-chloropyrazine-2-carboxamide (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (as a base) and the desired substituted benzylamine (2 eq.).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., reflux) for 15 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected 3-(benzylamino)pyrazine-2-carboxamides

CompoundSubstituent on BenzylamineConventional Yield (%)[2]Microwave Yield (%)[2]Reaction Time (Conventional)Reaction Time (Microwave)
1 2-F31-15 h-
2 3-F50-15 h-
3 4-F42-15 h-
7 3-CH3-79-30 min
8 4-CH3-80-30 min
9 2-Cl-75-30 min
15 3-NO2-26-30 min

Data extracted from Jandourek et al. (2017).[2]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Start: 3-chloropyrazine-2-carboxamide conv_reagents Add Amine, THF, Triethylamine conv_start->conv_reagents conv_heat Heat for 15 hours conv_reagents->conv_heat conv_workup Workup & Purification conv_heat->conv_workup conv_product Product (Yields: 24-50%) conv_workup->conv_product mw_start Start: 3-chloropyrazine-2-carboxamide mw_reagents Add Amine, Methanol, Pyridine mw_start->mw_reagents mw_heat Microwave for 30 mins mw_reagents->mw_heat mw_workup Workup & Purification mw_heat->mw_workup mw_product Product (Yields: up to 80%) mw_workup->mw_product troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes extend_time Extend reaction time or add excess amine incomplete->extend_time end Improved Yield extend_time->end yes_side_products Yes side_products->yes_side_products Yes check_method Using conventional heating? side_products->check_method No optimize_conditions Optimize conditions (anhydrous, inert atm, temp.) yes_side_products->optimize_conditions optimize_conditions->end yes_conventional Yes check_method->yes_conventional Yes check_method->end No switch_to_mw Switch to microwave synthesis yes_conventional->switch_to_mw switch_to_mw->end inhA_pathway inhibitor 3-Pyrazinamine Derivatives inhA InhA (Enoyl-ACP Reductase) inhibitor->inhA Inhibition fas Fatty Acid Synthase I (FAS I) Pathway inhA->fas mycolic_acid Mycolic Acid Synthesis fas->mycolic_acid Blocked cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Disrupted cell_death Cell Death cell_wall->cell_death

References

Identification of impurities in 3-Chloro-2-pyrazinamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-pyrazinamine. The information is designed to help identify and resolve common issues related to impurities encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound?

A common and effective method for the synthesis of this compound (also known as 2-amino-3-chloropyrazine) is the direct chlorination of 2-aminopyrazine using N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like acetonitrile.[1][2]

Q2: What are the potential impurities in the synthesis of this compound?

The primary impurities in the synthesis of this compound can be categorized as follows:

  • Over-chlorinated products: The most common impurity is the dichlorinated pyrazine, specifically 2-amino-3,5-dichloropyrazine, which arises from the further chlorination of the desired product.[2]

  • Unreacted starting material: Residual 2-aminopyrazine may be present if the reaction does not go to completion.

  • Solvent and reagent-related impurities: By-products from the decomposition of the chlorinating agent or reactions involving the solvent can also be present.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material (2-aminopyrazine) on a TLC plate, the consumption of the starting material and the formation of the product can be visualized. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.

Q4: What analytical techniques are recommended for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and its impurities.[3][4][5]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for determining the molecular weight of the impurities, which is a key step in their identification. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) is a characteristic feature to look for in the mass spectra of chlorinated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information about the product and any isolated impurities, confirming their identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product and can help in distinguishing it from certain impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or adding a slight excess of the chlorinating agent (NCS).
Sub-optimal reaction temperature.The reaction temperature for chlorination is crucial. A temperature of around 82°C has been reported for a similar reaction.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures could promote the formation of side products.
Presence of a significant amount of dichlorinated impurity (2-amino-3,5-dichloropyrazine) Excess of chlorinating agent (NCS).Carefully control the stoichiometry of the reactants. Use a molar ratio of 2-aminopyrazine to NCS of approximately 1:1.[1]
Prolonged reaction time.Monitor the reaction by TLC and stop it once the starting material is consumed to a satisfactory level to avoid over-chlorination.
Multiple spots on the TLC plate, indicating several impurities Non-optimal reaction conditions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use anhydrous solvents to avoid hydrolysis of reactants or intermediates.
Decomposition of reagents.Use high-purity starting materials and reagents.
Difficulty in purifying the product Similar polarity of the product and impurities.Column chromatography is an effective method for purification. A gradient elution with a solvent system like ethyl acetate and hexane can be optimized to achieve good separation. Recrystallization from a suitable solvent can also be employed for further purification.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the chlorination of aminopyrazines.

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrazine (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.0 - 1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.[1]

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Impurity Identification Data

The following table summarizes the expected data for the main product and the primary impurity.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected 1H NMR Signals (in CDCl3) Expected Mass Spectrum (m/z)
This compound Cl-c1-n-c-c(N)-n-c1C4H4ClN3129.55[6][7][8]Aromatic protons and amine protons. A singlet for the pyrazine ring proton and a broad singlet for the -NH2 group.M+ at m/z 129 and M+2 peak at m/z 131 in an approximate 3:1 ratio.
2-Amino-3,5-dichloropyrazine Cl-c1-n-c(Cl)-c(N)-n-c1C4H3Cl2N3163.99[9][10][11][12]A singlet for the remaining pyrazine ring proton and a broad singlet for the -NH2 group. The chemical shift of the pyrazine proton will be different from the mono-chlorinated product.M+ at m/z 163, M+2 at m/z 165, and M+4 at m/z 167 with a characteristic isotopic pattern for two chlorine atoms.

Visualizations

Synthesis and Impurity Formation Pathway

G Synthesis of this compound and Formation of a Key Impurity 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound NCS, Acetonitrile 2-Amino-3,5-dichloropyrazine 2-Amino-3,5-dichloropyrazine This compound->2-Amino-3,5-dichloropyrazine Excess NCS NCS NCS Excess NCS Excess NCS

Caption: Reaction pathway for the synthesis of this compound and the formation of the dichlorinated impurity.

Experimental Workflow for Impurity Identification

G Workflow for Impurity Identification in this compound Synthesis cluster_synthesis Synthesis and Work-up cluster_analysis Analytical Characterization cluster_purification Purification Reaction_Mixture Crude Reaction Mixture TLC TLC Analysis Reaction_Mixture->TLC HPLC HPLC Analysis Reaction_Mixture->HPLC Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography LC_MS LC-MS Analysis HPLC->LC_MS Peak Identification NMR NMR Spectroscopy FTIR FTIR Spectroscopy Pure_Product Pure this compound Column_Chromatography->Pure_Product Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity Isolated_Impurity->LC_MS Isolated_Impurity->NMR Isolated_Impurity->FTIR

Caption: A typical workflow for the identification and isolation of impurities from the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving reaction yields. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues encountered during the functionalization of pyrazine rings.

I. Troubleshooting Guides

This section addresses specific problems that may be encountered during pyrazine functionalization, offering potential causes and solutions.

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Q: My palladium-catalyzed cross-coupling reaction with a halopyrazine is giving low to no yield. What are the common causes and how can I troubleshoot this?

A: Low conversion in palladium-catalyzed cross-coupling reactions involving pyrazines is a frequent issue. The electron-deficient nature of the pyrazine ring can influence the catalytic cycle. Here are the primary factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium source and the ligand is critical for an efficient reaction. Electron-rich and sterically hindered ligands are often required to facilitate the oxidative addition and reductive elimination steps with electron-deficient heteroaromatics like pyrazine.[1]

  • Base Selection: The strength and solubility of the base are crucial.[2] For Suzuki couplings, for instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically used.[1]

  • Solvent and Reagent Purity: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[1][2] Impurities in the pyrazine substrate or the coupling partner can poison the palladium catalyst.[2]

  • Reaction Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate.[2] The optimal temperature should be determined experimentally, as excessively high temperatures can lead to catalyst decomposition and side product formation.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[2][4]

Troubleshooting Workflow for Low Conversion in Cross-Coupling Reactions

G start Low Conversion in Cross-Coupling Reaction catalyst Check Catalyst and Ligand - Is the ligand appropriate for electron-deficient systems? - Is the catalyst active? start->catalyst base Evaluate Base - Is the base strong enough? - Is it soluble in the reaction medium? start->base conditions Review Reaction Conditions - Is the temperature optimal? - Is the atmosphere inert? start->conditions reagents Verify Reagent Quality - Are solvents anhydrous and degassed? - Are starting materials pure? start->reagents solution Optimize and Rerun Experiment catalyst->solution Select more electron-rich/ bulky ligand (e.g., SPhos) base->solution Switch to a stronger or more soluble base (e.g., Cs2CO3) conditions->solution Increase temperature incrementally Ensure proper degassing reagents->solution Use freshly purified reagents and anhydrous solvents G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Prepare and weigh reagents Assembly Assemble under inert atmosphere Reagent Prep->Assembly Glassware Prep Oven-dry glassware Glassware Prep->Assembly Solvent Add Add degassed solvent Assembly->Solvent Add Heating Heat to reaction temp Solvent Add->Heating Monitoring Monitor byTLC/LC-MS Heating->Monitoring Quenching Quench reaction and extract Monitoring->Quenching Drying Dry organic layer Quenching->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by chromatography Concentration->Purification Product Product Purification->Product

References

Methods for drying and handling 2-Amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloropyrazine.

Frequently Asked Questions (FAQs)

1. What is 2-Amino-3-chloropyrazine and what are its common applications?

2-Amino-3-chloropyrazine is a heterocyclic organic compound.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it is employed in the synthesis of N-pyrazinylthiourea derivatives which have shown tuberculostatic activity.[2]

2. What are the main safety hazards associated with 2-Amino-3-chloropyrazine?

2-Amino-3-chloropyrazine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[1][3][4] It may also cause respiratory irritation.[1][4] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5]

3. How should 2-Amino-3-chloropyrazine be stored?

Store 2-Amino-3-chloropyrazine in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to keep it in the dark and at room temperature. Some suppliers recommend storage at 10°C - 25°C.[6]

4. Is 2-Amino-3-chloropyrazine sensitive to moisture?

5. What are the physical properties of 2-Amino-3-chloropyrazine?

The key physical properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₄ClN₃[1][3]
Molecular Weight 129.55 g/mol [1][3]
Appearance White to light yellow to dark green powder/crystal[7]
Melting Point 164-171 °C[3][7]
Boiling Point 248.1 ± 35.0 °C (Predicted)[7]
Solubility Slightly soluble in water[2][7]

Troubleshooting Guides

Issue: The compound has changed color or appears clumpy.

  • Possible Cause: The compound may have absorbed moisture from the atmosphere or has started to degrade.

  • Solution:

    • Ensure that the storage container is always tightly sealed when not in use.

    • If moisture absorption is suspected, the compound may need to be dried using one of the recommended protocols below.

    • If degradation is suspected (e.g., significant color change), it is advisable to use a fresh batch of the compound for sensitive experiments.

Issue: Inconsistent experimental results.

  • Possible Cause: The presence of residual moisture or solvent in the 2-Amino-3-chloropyrazine can interfere with reactions, leading to lower yields or the formation of byproducts.

  • Solution:

    • Dry the compound thoroughly before use, especially for reactions that are sensitive to moisture.

    • Use a consistent drying method and time for all batches of the compound to ensure reproducibility.

    • Consider using an inert atmosphere (e.g., nitrogen or argon) during handling and reaction setup if your experiment is particularly sensitive.

Issue: Skin or eye irritation during handling.

  • Possible Cause: Direct contact with the compound.

  • Solution:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][8]

    • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[4]

    • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]

Experimental Protocols

Protocol 1: Drying 2-Amino-3-chloropyrazine using a Vacuum Oven

This method is suitable for removing residual moisture and volatile solvents.

  • Preparation:

    • Place a thin layer of 2-Amino-3-chloropyrazine in a clean, dry, and heat-resistant glass dish (e.g., a watch glass or a crystallization dish).

    • Ensure the material is spread out to maximize surface area.

  • Vacuum Oven Setup:

    • Place the dish inside the vacuum oven.

    • Close the oven door and ensure it is properly sealed.

    • Connect the oven to a vacuum pump.

  • Drying Process:

    • Turn on the vacuum pump to reduce the pressure inside the oven. A pressure of <10 mmHg is generally effective.

    • Set the oven temperature. A moderate temperature (e.g., 40-50 °C) is recommended to avoid decomposition. Do not exceed the compound's melting point.

    • Dry the compound under vacuum for a predetermined period (e.g., 4-12 hours). The optimal time may need to be determined experimentally.

  • Completion:

    • Turn off the oven heating and allow it to cool to room temperature.

    • Slowly vent the oven with an inert gas like nitrogen or dry air before opening the door.

    • Immediately transfer the dried compound to a desiccator for storage.

Protocol 2: Drying 2-Amino-3-chloropyrazine using a Desiccator

This method is ideal for small quantities and for maintaining the dryness of the compound after initial drying.

  • Preparation:

    • Ensure the desiccator contains a fresh and active desiccant (e.g., anhydrous calcium sulfate, silica gel with indicator, or phosphorus pentoxide for high efficiency).

    • Place the 2-Amino-3-chloropyrazine on a watch glass or in an open vial inside the desiccator.

  • Drying Process (Atmospheric Pressure):

    • Place the sample on the desiccator plate.

    • Grease the desiccator lid lightly with vacuum grease to ensure a good seal.

    • Slide the lid into place and allow the compound to dry. This may take 24-48 hours.

  • Drying Process (Under Vacuum):

    • For more efficient drying, use a vacuum desiccator.

    • Place the sample inside and seal the lid.

    • Connect the desiccator to a vacuum pump and slowly evacuate the air.

    • Once under vacuum, close the stopcock and turn off the pump.

    • Allow the compound to dry for 12-24 hours.

  • Completion:

    • If under vacuum, slowly vent the desiccator before opening.

    • The dried compound can be stored in the sealed desiccator until needed.

Mandatory Visualization

Drying_Workflow cluster_prep Preparation cluster_vacuum_oven Vacuum Oven Drying cluster_desiccator Desiccator Drying cluster_storage Storage start Start prep_sample Spread sample in dish start->prep_sample place_in_oven Place in vacuum oven prep_sample->place_in_oven place_in_desiccator Place in desiccator prep_sample->place_in_desiccator apply_vacuum Apply vacuum place_in_oven->apply_vacuum apply_heat Apply moderate heat (40-50 °C) apply_vacuum->apply_heat dry_period Dry for 4-12 hours apply_heat->dry_period cool_down Cool to RT dry_period->cool_down vent_oven Vent with N2/dry air cool_down->vent_oven store Store in desiccator vent_oven->store seal_desiccator Seal desiccator place_in_desiccator->seal_desiccator dry_time Dry for 12-48 hours seal_desiccator->dry_time dry_time->store end End store->end

Caption: Experimental workflow for drying 2-Amino-3-chloropyrazine.

Handling_Precautions cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_environment Handling Environment compound 2-Amino-3-chloropyrazine swallowed Harmful if swallowed compound->swallowed skin_irritation Skin Irritation compound->skin_irritation eye_damage Serious Eye Damage compound->eye_damage respiratory Respiratory Irritation compound->respiratory goggles Safety Goggles compound->goggles Requires ventilation Well-ventilated area compound->ventilation Handle in gloves Chemical-Resistant Gloves lab_coat Lab Coat fume_hood Fume Hood (Recommended)

Caption: Logical relationship of hazards and handling precautions.

References

Avoiding degradation of 3-Chloro-2-pyrazinamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-pyrazinamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily involving the chloro and amino functional groups. The main degradation routes include:

  • Hydrolysis: The chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures or non-neutral pH, to form 3-hydroxy-2-pyrazinamine.

  • Nucleophilic Substitution: Unwanted nucleophilic attack on the carbon bearing the chlorine atom by other reagents or solvents in the reaction mixture can lead to byproducts.

  • Oxidative Degradation: The pyrazine ring and the amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or exposure to air at high temperatures.

  • Photodegradation: Like many heterocyclic compounds, this compound may be sensitive to UV light, which can lead to complex degradation products.

Q2: How can I minimize the degradation of this compound during a reaction?

A2: To minimize degradation, consider the following precautions:

  • Control of Reaction Conditions: Carefully control temperature, pH, and reaction time. Lower temperatures are generally preferred to reduce the rate of side reactions.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the chloro group.[1]

  • Choice of Base: Employ non-nucleophilic, sterically hindered bases if a base is required, to avoid unwanted side reactions.[1]

  • Light Protection: Protect the reaction mixture from light, especially if the reaction is run for an extended period.

Q3: What are the signs of this compound degradation in my reaction?

A3: Signs of degradation can include:

  • Low Yields: Consistently obtaining lower than expected yields of your desired product.[1]

  • Multiple Spots on TLC: Observation of unexpected spots on your Thin Layer Chromatography (TLC) plate that do not correspond to your starting material or product.[1]

  • Discoloration of Reaction Mixture: A significant change in the color of the reaction mixture, such as darkening, may indicate the formation of degradation products.

  • Complex NMR/LC-MS Spectra: The presence of numerous unexpected peaks in your analytical data.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Degradation due to harsh conditions Lower the reaction temperature and shorten the reaction time. Consider microwave-assisted synthesis for faster, more efficient reactions with potentially higher yields.[2]
Hydrolysis of the starting material Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[1]
Side reactions with the solvent or base Choose a non-nucleophilic solvent and base. For example, if using an amine as a nucleophile, a non-nucleophilic base like triethylamine or a sterically hindered base is preferable.[1][2]
Incomplete reaction Monitor the reaction progress using TLC. If the reaction stalls, a slight excess of the more stable reagent can be added.[1]
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Nucleophilic attack by solvent or base Select a less nucleophilic solvent and a non-nucleophilic, sterically hindered base.
Di-substitution or other side reactions Control the stoichiometry carefully. Use a 1:1 molar ratio of reactants unless optimization has shown otherwise.[1]
Oxidative degradation Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain the inert atmosphere throughout the reaction.[1]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on this compound

This protocol provides a general methodology for reacting this compound with a nucleophile, incorporating steps to minimize degradation.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Ensure all solvents are anhydrous.

    • Purify starting materials if their purity is questionable.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous, non-nucleophilic solvent (e.g., THF, Dioxane).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) if required for the specific reaction.

    • Stir the solution at room temperature for 10-15 minutes.

  • Addition of Nucleophile:

    • Slowly add the nucleophile (1.0-1.1 eq.) to the reaction mixture. Monitor for any exotherm.

  • Reaction and Monitoring:

    • Stir the reaction at the desired temperature (starting with room temperature or lower is recommended).

    • Monitor the reaction progress by TLC.

    • If elevated temperatures are needed, consider using microwave heating to shorten the reaction time and potentially improve yields.[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction appropriately.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography or recrystallization.[1]

Visualizations

degradation_pathways main This compound hydrolysis_prod 3-Hydroxy-2-pyrazinamine main->hydrolysis_prod H₂O / OH⁻ (Hydrolysis) nucleophilic_sub_prod Side Product (from nucleophile/solvent) main->nucleophilic_sub_prod Nu⁻ / Solvent (Side Reaction) oxidation_prod Oxidized Products main->oxidation_prod [O] (Oxidation)

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Reaction Planning reagent_prep Reagent & Glassware Prep (Anhydrous, Inert) start->reagent_prep reaction_setup Reaction Setup (Low Temp, Inert Atm.) reagent_prep->reaction_setup monitoring Monitor by TLC/LC-MS reaction_setup->monitoring workup Work-up & Purification monitoring->workup Reaction Complete analysis Analyze Product (Yield, Purity) workup->analysis end End: Pure Product analysis->end

Caption: Workflow for minimizing degradation during reactions.

troubleshooting_flowchart start Low Yield or Multiple Byproducts? check_conditions Review Reaction Conditions (Temp, Time, Atm.) start->check_conditions Yes check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes optimize_temp Optimize Temperature (Try lower temp) check_conditions->optimize_temp use_inert Ensure Inert Atmosphere & Anhydrous Solvents check_conditions->use_inert purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry solution Improved Results optimize_temp->solution use_inert->solution purify_reagents->solution adjust_stoichiometry->solution

Caption: Troubleshooting flowchart for reactions with this compound.

References

Validation & Comparative

1H NMR Analysis of 2-Amino-3-chloropyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-3-chloropyrazine and related aminopyrazine derivatives. Due to the limited availability of published experimental ¹H NMR data for 2-Amino-3-chloropyrazine and its bromo-analogue in common deuterated solvents, this guide presents a detailed prediction of their spectra based on established principles of NMR spectroscopy. This predicted data is then compared with experimental data for 2-Aminopyrazine to highlight the influence of halogen substitution on the pyrazine ring's electronic environment.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for 2-Aminopyrazine and the predicted data for 2-Amino-3-chloropyrazine and 2-Amino-3-bromopyrazine in deuterated chloroform (CDCl₃). Predictions are based on the known effects of electronegative substituents on the chemical shifts of aromatic protons.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental MultiplicityPredicted/Experimental Coupling Constant (J, Hz)
2-Amino-3-chloropyrazine H-5~ 7.8 - 8.0Doublet~ 2.5 - 3.0
H-6~ 7.6 - 7.8Doublet~ 2.5 - 3.0
NH₂~ 4.5 - 5.5Broad Singlet-
2-Amino-3-bromopyrazine H-5~ 7.8 - 8.0Doublet~ 2.5 - 3.0
H-6~ 7.6 - 7.8Doublet~ 2.5 - 3.0
NH₂~ 4.5 - 5.5Broad Singlet-
2-Aminopyrazine H-38.08Singlet-
H-57.85Doublet2.8
H-67.65Doublet2.8
NH₂4.85Broad Singlet-

Note: The chemical shifts for the amino (NH₂) protons are highly dependent on solvent and concentration and are therefore presented as a broad range.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for the acquisition of a ¹H NMR spectrum for aminopyrazine derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the aminopyrazine sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the spectrometer to the CDCl₃ lock signal.
  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  • Acquire the spectrum at room temperature.

3. Data Acquisition Parameters (Typical):

  • Pulse Angle: 30-45°
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 16-64 (depending on sample concentration)

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons.

Predicted ¹H NMR Spectral Analysis of 2-Amino-3-chloropyrazine

In the ¹H NMR spectrum of 2-Amino-3-chloropyrazine, two doublets are expected in the aromatic region, corresponding to the protons at the C-5 and C-6 positions. The chlorine atom at the C-3 position is a moderately electronegative and electron-withdrawing group. This is expected to deshield the adjacent protons. However, the primary electronic effect on the remaining ring protons (H-5 and H-6) will be through the pyrazine ring system.

Compared to the unsubstituted 2-aminopyrazine, the introduction of a chlorine atom at the C-3 position is predicted to cause a downfield shift for both H-5 and H-6 protons due to the overall electron-withdrawing nature of the halogen. The coupling constant between H-5 and H-6 is expected to be in the typical range for a four-bond coupling in a pyrazine ring, approximately 2.5-3.0 Hz. The amino protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the sample concentration and the presence of any water.

Visualization of Predicted Chemical Shift Trends

The following diagram illustrates the logical relationship of the predicted ¹H NMR chemical shifts for the pyrazine ring protons in 2-aminopyrazine, 2-amino-3-chloropyrazine, and 2-amino-3-bromopyrazine. The downfield shift is indicative of deshielding, primarily influenced by the electronegativity of the substituents.

G 2-Aminopyrazine_H6 H-6 (7.65 ppm) 2-Aminopyrazine_H5 H-5 (7.85 ppm) 2-Aminopyrazine_H6->2-Aminopyrazine_H5 Predicted_H6 H-6 (~7.6-7.8 ppm) 2-Aminopyrazine_H6->Predicted_H6 Halogen Effect 2-Aminopyrazine_H3 H-3 (8.08 ppm) 2-Aminopyrazine_H5->2-Aminopyrazine_H3 Predicted_H5 H-5 (~7.8-8.0 ppm) 2-Aminopyrazine_H5->Predicted_H5 Halogen Effect Predicted_H6->Predicted_H5 Downfield Shift (Deshielding)

Caption: Predicted ¹H NMR chemical shift trends for aminopyrazine protons.

Confirming the Structure of 3-Chloro-2-pyrazinamine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of 3-Chloro-2-pyrazinamine using mass spectrometry. By examining expected fragmentation patterns and outlining detailed experimental protocols, this document serves as a practical resource for the analysis of this and similar heterocyclic amine compounds. We will explore expected data from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare the anticipated fragmentation of this compound with that of related molecules.

Comparative Analysis of Expected Mass Spectra

The structural confirmation of this compound via mass spectrometry relies on the identification of its molecular ion and characteristic fragment ions. The following table summarizes the expected prominent ions for this compound and compares them with the known mass spectral data of structurally related compounds, 2-Chloropyrazine and 2-Aminopyrazine. This comparison is crucial for differentiating between potential isomers or related impurities.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M]+• (m/z) Key Fragment Ions (m/z) and Postulated Structures
This compound C4H4ClN3129.55129/131 (due to 35Cl/37Cl isotopes)102: [M-HCN]+•94: [M-Cl]+•78: [C3H2N2]+• (loss of HCl and HCN)67: [C3H3N2]+ (loss of Cl and HCN)
2-Chloropyrazine [1][2]C4H3ClN2114.53114/11687: [M-HCN]+•79: [C4H3N2]+ (loss of Cl)52: [C3H2N]+
2-Aminopyrazine [3]C4H5N395.109568: [M-HCN]+•41: [C2H3N]+•

Experimental Protocols for Mass Spectrometry Analysis

To achieve reliable structural confirmation, appropriate analytical methods are paramount. Below are detailed protocols for both GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like chloropyrazine derivatives.[4] Derivatization may be necessary to improve the volatility and thermal stability of the amine.[5][6]

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

    • (Optional Derivatization) For improved chromatographic performance, derivatize with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl derivative.[5]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is well-suited for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.[7][8]

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of methanol and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition: Full scan (m/z 50-300) and product ion scan of the precursor ion at m/z 130.

Visualizing the Analytical Process and Fragmentation

To better illustrate the experimental and theoretical aspects of this analysis, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Optional for GC-MS Filtration Filtration Dissolution->Filtration for LC-MS/MS GC_MS GC-MS (EI) Derivatization->GC_MS LC_MSMS LC-MS/MS (ESI) Filtration->LC_MSMS Data_Analysis Data_Analysis GC_MS->Data_Analysis LC_MSMS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M_ion [C4H4ClN3]+• m/z = 129/131 frag1 [C3H3ClN2]+• m/z = 102/104 M_ion->frag1 -HCN frag2 [C4H4N3]+ m/z = 94 M_ion->frag2 -Cl• frag3 [C3H2N2]+• m/z = 78 M_ion->frag3 -HCl, -HCN frag4 [C3H3N2]+ m/z = 67 frag2->frag4 -HCN

Caption: Proposed EI fragmentation pathway for this compound.

References

A Comparative Analysis of the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics, agrochemicals, and materials. Halopyrazines, in particular, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 3-Chloro-2-pyrazinamine with other common halopyrazines, such as 2-chloropyrazine, 2-bromopyrazine, and 2-iodopyrazine, in widely used transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented is supported by established chemical principles and data from related heterocyclic systems.

Executive Summary

The reactivity of halopyrazines in cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic effects of other substituents on the pyrazine ring.

  • Halogen Reactivity Trend: The carbon-halogen bond strength is a critical determinant for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is a consequence of the decreasing bond dissociation energy down the halogen group, which facilitates the cleavage of the C-X bond by the metal catalyst. Consequently, iodopyrazines are the most reactive, followed by bromopyrazines, with chloropyrazines being the least reactive among the commonly used halo-derivatives.

  • Substituent Effects: The electronic nature of substituents on the pyrazine ring significantly influences its reactivity. Electron-donating groups (EDGs), such as the amino group (-NH₂) in this compound, increase the electron density of the aromatic ring. This increased electron density can deactivate the halopyrazine towards oxidative addition, making the reaction more challenging compared to unsubstituted or electron-withdrawn halopyrazines.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes the expected relative reactivity of this compound and other halopyrazines in a typical Suzuki-Miyaura coupling with an arylboronic acid.

HalopyrazineHalogenSubstituent EffectExpected Relative ReactivityTypical Reaction Conditions
2-IodopyrazineIodoUnsubstitutedVery HighMild conditions (lower temperatures, shorter reaction times)
2-BromopyrazineBromoUnsubstitutedHighModerate conditions
2-ChloropyrazineChloroUnsubstitutedModerateMore forcing conditions (higher temperatures, specialized catalysts)
This compoundChloroElectron-donating (-NH₂)LowRequires highly active catalyst systems, potentially higher temperatures and longer reaction times

Table 1: Comparative Reactivity of Halopyrazines in Suzuki-Miyaura Coupling.

The presence of the electron-donating amino group in this compound is expected to reduce its reactivity in Suzuki coupling compared to the unsubstituted 2-chloropyrazine.[3] However, with the development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), the coupling of even electron-rich chloro-N-heterocycles can be achieved with good to excellent yields.[4][5] Microwave irradiation has also been shown to be an effective technique to accelerate these reactions.[6]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. When considering the reactivity of halopyrazines in this reaction, the same general trends apply. The C-I bond will be the most reactive, followed by C-Br, and then C-Cl.

For a substrate like this compound, a Buchwald-Hartwig amination would involve the coupling of an amine at the C-3 position. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.[7] The use of sterically hindered and electron-rich biarylphosphine ligands is often critical for achieving high yields, especially with less reactive aryl chlorides.[7][8]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for halopyrazines. Optimization of specific parameters is often necessary for each substrate combination.

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazine

Reagents:

  • Halopyrazine (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrazine, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination of a Halopyrazine

Reagents:

  • Halopyrazine (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to an oven-dried reaction vial with a magnetic stir bar.

  • Add the base.

  • In a separate vial, dissolve the halopyrazine and amine in the solvent.

  • Add the solution of the halopyrazine and amine to the vial containing the catalyst, ligand, and base.

  • Seal the vial and heat to the desired temperature (e.g., 90-120 °C).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.[7][9][10]

Visualizing Reaction Pathways

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

Suzuki_Workflow reagents Combine Halopyrazine, Boronic Acid, Base, Catalyst, and Ligand inert_atm Establish Inert Atmosphere (e.g., Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_boronate R-Pd(II)L2-R' pd2_complex->pd2_boronate transmetalation Transmetalation pd2_boronate->pd0 reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

Comparative Analysis of 3-Chloro-2-pyrazinamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-2-pyrazinamine analogs and structurally related compounds. The information is curated from recent studies to aid in the rational design of novel therapeutics, with a focus on kinase inhibition and antimicrobial activities.

Introduction to this compound Analogs

Pyrazine-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a versatile template for developing potent kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine atom at the 3-position provides a reactive site for substitution, allowing for the exploration of a wide chemical space to optimize biological activity. This guide focuses on the impact of various substitutions on the pyrazine ring on the biological activity of these analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazine ring and the amino group. The following tables summarize the quantitative data from SAR studies of closely related pyrazine derivatives, focusing on their antimycobacterial and kinase inhibitory activities.

Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs

A study on the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines revealed significant insights into the SAR for antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[3][4]

Compound IDR (Substitution on Benzyl Ring)MIC (µM) vs. M. tuberculosis H37RvCytotoxicity (IC50 in HepG2 cells, µM)
1 H21> 250
2 3,4-di-Cl21> 250
3 4-CH36≥ 250
4 4-NH242> 250
5 2-Cl21> 250
6 2-F21> 250
Pyrazinamide (Standard) -21-

Key SAR Insights:

  • Substitution on the benzyl ring significantly influences antimycobacterial activity.

  • The presence of a 4-methyl group on the benzyl ring (Compound 3 ) resulted in the most potent activity, with a MIC of 6 µM.[3][4]

  • Electron-donating (e.g., 4-NH2) or electron-withdrawing (e.g., 3,4-di-Cl, 2-Cl, 2-F) groups did not lead to an improvement in activity compared to the unsubstituted analog.[3][4]

  • The investigated compounds generally exhibited low cytotoxicity in HepG2 cells, indicating a favorable preliminary safety profile.[3][4]

Kinase Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated as Fibroblast Growth Factor Receptor (FGFR) inhibitors. This study provides valuable SAR data for the development of anticancer agents.[5][6]

Compound IDR (Substitution at C5 of pyrazine)FGFR1 (% inh @ 1µM)FGFR2 (% inh @ 1µM)FGFR3 (% inh @ 1µM)FGFR4 (% inh @ 1µM)
7a 3,5-dimethoxyphenyl11---
7g 3-chloro-4-fluorophenyl45383225
7i 3-ethoxyphenyl28524133
18d (morpholin-4-yl)methylene6893 (IC50 = 600 nM)86 (IC50 = 480 nM)55
18i 4-(dimethylamino)piperidin-1-yl98999795

Key SAR Insights:

  • Substitution at the C5 position of the pyrazine ring is critical for FGFR inhibitory activity.

  • Simple phenyl substitutions (e.g., 7a , 7g , 7i ) showed moderate activity.[5][6]

  • The introduction of a (morpholin-4-yl)methylene group at the C5 position (18d ) significantly enhanced inhibitory activity, particularly against FGFR2 and FGFR3.[5][6]

  • Further optimization with a 4-(dimethylamino)piperidin-1-yl group (18i ) led to a potent pan-FGFR inhibitor.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), typically [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid for radiometric assays, luciferase/luciferin for luminescence-based assays)

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: To each well of the assay plate, add the kinase enzyme and the test compound solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., Kinase-Glo®): Add the detection reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis is determined using the microplate Alamar blue assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Alamar blue reagent

  • Resazurin

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/mL in each well.

  • Compound Plating: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reading: After incubation, add Alamar blue and resazurin solution to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of these compounds is essential for a comprehensive understanding.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Many pyrazine-based kinase inhibitors target the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K Cell_Response Cell Proliferation, Survival, Migration PLCg->Cell_Response RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response mTOR mTOR AKT->mTOR mTOR->Cell_Response

Caption: The FGFR signaling cascade, a key target for pyrazine-based inhibitors.

Checkpoint Kinase 1 (CHK1) Signaling Pathway

CHK1 is a critical kinase in the DNA damage response pathway. Inhibitors of CHK1 can sensitize cancer cells to chemotherapy.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CDC25 CDC25 (Phosphatase) CHK1->CDC25 Phosphorylates & Inhibits CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB->Cell_Cycle_Arrest Promotes Mitosis (Inhibition leads to arrest)

Caption: The ATR-CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for SAR Studies

The process of conducting SAR studies involves a logical flow from compound synthesis to biological evaluation.

SAR_Workflow Start Start: This compound Synthesis Synthesis of Analogs (Substitution at R1, R2, etc.) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Assays (e.g., Cell-based Assays, Cytotoxicity) Hit_Identification->Secondary_Screening Active SAR_Analysis SAR Analysis (Relate Structure to Activity) Secondary_Screening->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Efficacy of 3-Chloro-2-pyrazinamine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-2-pyrazinamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various this compound derivatives against several key enzyme targets implicated in infectious diseases and cancer. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the elucidation of underlying mechanisms of action.

Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)

Derivatives of this compound have been investigated for their potential as antitubercular agents, with a key target being the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[1][2]

Comparative Efficacy

The antimycobacterial activity of these derivatives is typically evaluated by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. Molecular docking studies suggest that these compounds can bind to the active site of InhA, sharing key interactions with known InhA inhibitors.[1][2] A series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, have shown promising activity.[3]

CompoundTarget OrganismMIC (µM)Cytotoxicity (IC50 in HepG2 cells, µM)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6≥ 250[2]
Pyrazinamide (Standard)Mycobacterium tuberculosis H37Rv~25-[3]
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus aureus7.81Not specified[4]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mLNot specified[4]
Experimental Protocols

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay):

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

Molecular Docking:

  • The crystal structure of the target enzyme (e.g., InhA) is obtained from the Protein Data Bank.

  • 3D structures of the pyrazinamine derivatives are generated and optimized.

  • Molecular docking simulations are performed using software like AutoDock or Glide to predict the binding mode and affinity of the compounds within the enzyme's active site.

Mechanism of Action: InhA Inhibition Pathway

The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

InhA_Inhibition This compound Derivative This compound Derivative InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) This compound Derivative->InhA (Enoyl-ACP Reductase) Inhibits Fatty Acid Elongation Fatty Acid Elongation InhA (Enoyl-ACP Reductase)->Fatty Acid Elongation Catalyzes Bacterial Cell Death Bacterial Cell Death Mycolic Acid Synthesis Mycolic Acid Synthesis Fatty Acid Elongation->Mycolic Acid Synthesis Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity->Bacterial Cell Death Disruption leads to p300_CBP_Inhibition Pyrazine Derivative Pyrazine Derivative p300/CBP (HAT) p300/CBP (HAT) Pyrazine Derivative->p300/CBP (HAT) Inhibits Histones Histones p300/CBP (HAT)->Histones Acetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Transcription (Oncogenes) Gene Transcription (Oncogenes) Chromatin Remodeling->Gene Transcription (Oncogenes) Cancer Cell Proliferation Cancer Cell Proliferation Gene Transcription (Oncogenes)->Cancer Cell Proliferation FGFR_Signaling Pyrazine Derivative Pyrazine Derivative FGFR FGFR Pyrazine Derivative->FGFR Inhibits RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway Cell Proliferation Cell Proliferation RAS-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Induces Apoptosis Apoptosis CHK1->Apoptosis Inhibition leads to Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->CHK1 Inhibits DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Allows for

References

Comparative Guide to HPLC Methods for Purity Analysis of 2-Amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 2-Amino-3-chloropyrazine. Given the structural similarities to other substituted aminopyridines and aminopyrazines, this guide synthesizes established methodologies for related compounds to provide robust analytical strategies. The purity of 2-Amino-3-chloropyrazine is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Analytical Approaches

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for assessing the purity of small organic molecules like 2-Amino-3-chloropyrazine. This method separates compounds based on their hydrophobicity. Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for complex mixtures of polar and non-polar compounds.[1] The development of a stability-indicating HPLC method is crucial to separate the main component from any potential degradation products that may form under various stress conditions, ensuring the reported purity is accurate.[2][3][4]

Comparison of HPLC Methods

The following table summarizes potential HPLC methods for the analysis of 2-Amino-3-chloropyrazine, derived from methodologies established for structurally related aminopyridine and aminopyrazine compounds.

Parameter Method 1 (Based on 4-Amino-2-chloropyridine Analysis) [5]Method 2 (Based on 5-Amino-2-chloropyridine Analysis) [6]Method 3 (General Reversed-Phase Approach) [7][8]
Column Primesep 100 (Mixed-mode: C18 + cation exchange)C18 column (150 x 4.6 mm, 2.7 µm)C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.05% Sulfuric Acid in Water (e.g., 45:55 v/v)Isocratic: Methanol and Water (pH 3 with orthophosphoric acid) (50:50 v/v)Gradient or Isocratic: Acetonitrile and Phosphate Buffer (pH 2-3)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection (UV) 200 nm254 nm230 - 260 nm
Column Temp. Ambient40°CAmbient or controlled (e.g., 30°C)
Injection Vol. 1 µL10 µL10 - 20 µL
LOD/LOQ LOD: ~8 ppb (analyte dependent)[5]LOD: 0.015 µg/mL, LOQ: 0.048 µg/mL[6]Method dependent, requires validation
Key Features Good for separating polar compounds and isomers.Sensitive method for detecting potential genotoxic impurities.[6]Robust and widely applicable method.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the purity analysis of 2-Amino-3-chloropyrazine.

Method 1: Mixed-Mode HPLC

This method is advantageous for its unique selectivity, combining hydrophobic and ion-exchange interactions.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.05% sulfuric acid in water (e.g., 45:55 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 200 nm.[5]

  • Sample Preparation: Dissolve an accurately weighed quantity of 2-Amino-3-chloropyrazine in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • Injection Volume: 1 µL.

Method 2: Reversed-Phase HPLC for Impurity Profiling

This method is suitable for the sensitive detection of impurities, including potential genotoxic ones.[6]

  • Instrumentation: HPLC system with a UV detector and a column thermostat.

  • Column: C18, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of methanol and water. Adjust the pH of the water to 3.0 with orthophosphoric acid.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.[6]

  • Detection: UV at 254 nm.[6]

  • Sample Preparation: Prepare a stock solution of 2-Amino-3-chloropyrazine in the mobile phase. Further dilute to a suitable concentration for analysis (e.g., 10-100 µg/mL).

  • Injection Volume: 10 µL.

Method Validation and Considerations

For any selected HPLC method, validation is a critical step to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of 2-Amino-3-chloropyrazine using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh 2-Amino-3- chloropyrazine Sample Dilution Dissolve and Dilute in Mobile Phase Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injection Inject Sample into HPLC System Dilution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

References

Comparative study of different synthetic routes to 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Building Block

3-Chloro-2-pyrazinamine, a crucial intermediate in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: the direct amination of 2,3-dichloropyrazine and the regioselective chlorination of 2-aminopyrazine. The evaluation is based on experimental data, offering insights into the efficiency, reagent requirements, and reaction conditions of each method.

Data Summary of Synthetic Routes

ParameterRoute 1: Amination of 2,3-DichloropyrazineRoute 2: Chlorination of 2-Aminopyrazine
Starting Material 2,3-Dichloropyrazine2-Aminopyrazine
Key Reagent AmmoniaN-Chlorosuccinimide (NCS) or Selectfluor/LiCl
Reaction Type Nucleophilic Aromatic SubstitutionElectrophilic Halogenation
Typical Solvent EthanolDichloromethane or DMF
Reaction Temperature Elevated temperatures (e.g., 175°C in a sealed vessel)0°C to room temperature
Reported Yield Moderate (e.g., 57% for the analogous 2-aminopyrazine synthesis)Good to high, but regioselectivity is a key consideration
Key Challenge Requires high pressure and temperature; potential for di-substitutionControlling regioselectivity to favor the 3-chloro isomer

Synthetic Route Diagrams

G cluster_0 Route 1: Amination cluster_1 Route 2: Chlorination DCP 2,3-Dichloropyrazine Product1 This compound DCP->Product1 Nucleophilic Aromatic Substitution NH3 Ammonia NH3->DCP AP 2-Aminopyrazine Product2 This compound AP->Product2 Electrophilic Halogenation ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->AP

Overview of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Amination of 2,3-Dichloropyrazine

This route involves the direct nucleophilic substitution of a chlorine atom on the 2,3-dichloropyrazine ring with an amino group.

Experimental Protocol:

A mixture of 2,3-dichloropyrazine, anhydrous ammonia, and a suitable solvent such as ethanol is heated in a sealed vessel (e.g., an autoclave) at elevated temperatures. For a related synthesis of 2-aminopyrazine from 2-chloropyrazine, a reaction temperature of 175°C for three hours has been reported.[1] After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent like benzene, to yield this compound.

It is important to note that controlling the reaction conditions is crucial to favor monosubstitution and minimize the formation of the diaminopyrazine byproduct. The selective monoamination of dichloropyrazines has been demonstrated with sterically hindered amines, suggesting that careful optimization of reaction parameters can lead to the desired product.

Route 2: Regioselective Chlorination of 2-Aminopyrazine

This approach starts with the readily available 2-aminopyrazine and introduces a chlorine atom onto the pyrazine ring. The key challenge in this route is to control the regioselectivity of the chlorination to obtain the desired 3-chloro isomer.

Experimental Protocol:

2-Aminopyrazine is dissolved in a suitable solvent, such as dichloromethane or dimethylformamide (DMF). A chlorinating agent is then added. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations. The reaction is typically carried out at a controlled temperature, for instance, by cooling the reaction mixture in an ice bath.

More advanced methods for regioselective chlorination of 2-aminodiazines involve the use of Selectfluor in the presence of a chloride source like lithium chloride (LiCl) in DMF.[2][3] This method has been shown to provide good to high yields with high regioselectivities under mild conditions.[2][3] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and aqueous base, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

The regioselectivity of the chlorination is influenced by the electronic and steric effects of the amino group and any other substituents on the pyrazine ring. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyrazine, the 3- and 5-positions are susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions can be optimized to favor the formation of the 3-chloro isomer.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. The amination of 2,3-dichloropyrazine is a more direct approach but requires handling of gaseous ammonia and high-pressure equipment. The chlorination of 2-aminopyrazine utilizes milder conditions but necessitates careful control of regioselectivity to maximize the yield of the desired product. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. For large-scale production, the amination route might be more cost-effective if the challenges associated with high pressure can be managed. For laboratory-scale synthesis where milder conditions and potentially higher selectivity are desired, the regioselective chlorination of 2-aminopyrazine presents an attractive alternative.

References

Validating the Biological Target of Novel Pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel pyrazine-based compound, "Compound 17l," a dual c-Met/VEGFR-2 inhibitor, with an established drug, Foretinib, which targets the same pathways. This document outlines the experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological processes and workflows to aid researchers in understanding and evaluating the potential of this novel therapeutic agent.

Introduction to Pyrazine Compounds in Drug Discovery

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazine derivatives have been successfully developed into drugs with a wide range of applications, including anticancer, anti-inflammatory, antibacterial, and antiviral therapies.[2][4][5] The pyrazine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.[6][7][8] Several pyrazine-containing drugs have received FDA approval, highlighting the therapeutic potential of this chemical class.[6][9]

A significant area of research for pyrazine-based compounds is in the development of kinase inhibitors for cancer therapy.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives have been shown to effectively inhibit various kinases, including c-Met and VEGFR-2, which are key drivers of tumor growth, angiogenesis, and metastasis.[11]

Comparative Analysis: Compound 17l vs. Foretinib

This guide focuses on "Compound 17l," a novel[1][2][5]triazolo[4,3-a]pyrazine derivative identified as a potent dual inhibitor of c-Met and VEGFR-2.[11] Its performance is compared against Foretinib, a known multi-kinase inhibitor that also targets these receptors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Compound 17l and Foretinib.

Table 1: In Vitro Kinase Inhibitory Activity [11]

CompoundTarget KinaseIC₅₀ (nM)
Compound 17l c-Met26.00
VEGFR-22600
Foretinib c-MetNot explicitly stated in the provided text
VEGFR-2Not explicitly stated in the provided text

Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines [11]

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Hela (Cervical Cancer) IC₅₀ (µM)
Compound 17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib Similar to Compound 17lSimilar to Compound 17lSimilar to Compound 17l

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).

  • Objective: To quantify the potency of the novel pyrazine compound against purified c-Met and VEGFR-2 kinases.

  • Methodology:

    • The kinase activity was measured using a luminescence-based assay.

    • Purified recombinant human c-Met and VEGFR-2 enzymes were used.

    • The compounds (Compound 17l and Foretinib) were serially diluted in DMSO and pre-incubated with the kinase and a specific substrate peptide in a reaction buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • After a defined incubation period, a reagent was added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.

    • Luminescence was measured using a plate reader.

    • IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

  • Objective: To determine the cytotoxic and anti-proliferative effects of the novel pyrazine compound on different cancer cell lines.

  • Methodology:

    • Human cancer cell lines (A549, MCF-7, and Hela) were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of Compound 17l or Foretinib for a specified period (e.g., 72 hours).

    • After the treatment period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC₅₀ values were determined from the dose-response curves.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to verify the inhibition of a signaling pathway.

  • Objective: To confirm that the novel pyrazine compound inhibits the c-Met signaling pathway within the cancer cells.

  • Methodology:

    • A549 cells were treated with different concentrations of Compound 17l for a specified time.

    • The cells were then lysed to extract the total protein.

    • Protein concentration was determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample were separated by size using SDS-PAGE.

    • The separated proteins were transferred to a nitrocellulose or PVDF membrane.

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate was added, and the resulting signal was detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Biological Pathways and Workflows

Diagrams are provided to illustrate the targeted signaling pathway and the experimental workflow for target validation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Compound17l Compound 17l (Inhibitor) Compound17l->cMet Compound17l->VEGFR2 G cluster_0 In Silico & In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical TargetPrediction Target Prediction (e.g., Docking) KinaseAssay In Vitro Kinase Assay (IC50 Determination) TargetPrediction->KinaseAssay Identifies Lead Compounds CellProliferation Cell Proliferation Assay (MTT) KinaseAssay->CellProliferation Validates Potency WesternBlot Western Blot (Target Engagement) CellProliferation->WesternBlot Confirms Cellular Activity AnimalModels In Vivo Animal Models (Efficacy & Toxicity) WesternBlot->AnimalModels Confirms Mechanism ADMET ADMET Studies AnimalModels->ADMET Evaluates Drug-like Properties

References

New Pyrazine Derivatives Show Promising Activity Against Cancer, Tuberculosis, and Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 8, 2025 – Researchers are making significant strides in the development of novel pyrazine-based compounds, with recent studies from 2024 and 2025 demonstrating potent activity against a range of challenging diseases. These new derivatives have shown considerable efficacy in preclinical studies against pancreatic, liver, and breast cancers, the primary bacterium responsible for tuberculosis, and a multidrug-resistant strain of Salmonella Typhi. These findings position the new pyrazine analogs as promising candidates for further drug development, offering potential new avenues for treating these life-threatening conditions.

The studies benchmark these novel compounds against established drugs, revealing comparable or, in some cases, superior activity. The comprehensive evaluation provides a solid foundation for their continued investigation and potential future clinical applications.

Anticancer Activity: Pyrazine-Thiazole Analogs Outperform Standard of Care in Certain Cancer Cell Lines

A 2025 study explored a new series of pyrazine-thiazole analogs, evaluating their cytotoxic effects against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines. The performance of these novel compounds was directly compared with that of erlotinib, a widely used targeted therapy for various cancers.

The results, as summarized in the table below, indicate that several of the new pyrazine-thiazole analogs exhibit potent anticancer activity. Notably, analog 6c demonstrated a comparable inhibitory effect against all tested cell lines, with a particularly strong performance against the MCF-7 breast cancer line (IC50 = 5.51±0.09 μM). Furthermore, analog 9 showed significant cytotoxicity against the pancreatic cancer cell line (Panc-1), and analog 11c was highly effective against the liver cancer cell line (HepG2), with an IC50 value of 8.01±0.35 μM.[1]

CompoundPanc-1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
Analog 6c Not specifiedNot specified5.51 ± 0.09
Analog 9 SignificantNot specifiedNot specified
Analog 11c Not specified8.01 ± 0.35Not specified
Erlotinib 0.06Not specified1.2
(Data for Erlotinib IC50 values sourced from separate studies)

The mechanism of action for these promising anticancer compounds is believed to involve the inhibition of human carbonic anhydrase isoforms, which play a crucial role in cancer cell proliferation and survival.[1]

Antitubercular Efficacy: Novel Pyrazine-1,2,4-Triazole Hybrids Show Potent Activity

In a 2024 study, a series of new hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv, the bacterium that causes tuberculosis. The study identified eight compounds with significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of ≤21.25 μM.[2][3]

For comparison, isoniazid, a cornerstone of first-line tuberculosis treatment, typically exhibits an MIC in the range of 0.015 to 0.03 µg/mL against the H37Rv strain. The new pyrazine-1,2,4-triazole hybrids, therefore, represent a promising new class of compounds in the fight against tuberculosis. The in silico analysis from the study suggests that these compounds may exert their effect by targeting the DprE1 enzyme, a key component in the synthesis of the mycobacterial cell wall.[2]

Compound SeriesM. tuberculosis H37Rv MIC (µM)
New Pyrazine-1,2,4-Triazole Hybrids (T4, T5, T6, T11, T14, T15, T16, T18) ≤21.25
Isoniazid (Benchmark) ~0.1-0.2 (converted from µg/mL)

Antibacterial Breakthrough: New Pyrazine Carboxamides Combat Extensively Drug-Resistant Salmonella Typhi

Addressing the critical threat of antibiotic resistance, a 2024 study has unveiled a new series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. XDR S. Typhi is a major public health concern due to its resistance to multiple antibiotics, including fluoroquinolones.[4][5][6]

The most potent compound from this series, 5d , exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[4][5] This is a significant finding, as ciprofloxacin, a commonly used fluoroquinolone, has seen its efficacy diminished due to rising resistance, with MICs for resistant strains often exceeding 1 µg/mL.

CompoundXDR S. Typhi MIC (mg/mL)
New Pyrazine Carboxamide (5d) 6.25
Ciprofloxacin (Resistant strains) >0.001 (converted from µg/mL)

Experimental Protocols

The following are summaries of the key experimental methodologies used in the evaluation of these new pyrazine derivatives.

Anticancer Activity: Cytotoxicity Assay

The cytotoxic effectiveness of the pyrazine-thiazole analogs and the benchmark drug, erlotinib, was assessed against the Panc-1, HepG2, and MCF-7 human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric cell viability assay. This method measures the metabolic activity of the cells, which is proportional to the number of viable cells. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The in vitro efficacy of the pyrazine-1,2,4-triazole hybrids against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).[2][3] This colorimetric assay utilizes the Alamar Blue reagent, which changes color in response to the metabolic activity of the bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.

Antibacterial Activity: Agar Well Diffusion Method

The antibacterial activity of the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi was evaluated using the agar well diffusion method.[4][5][6] In this technique, a standardized inoculum of the bacteria is spread on an agar plate, and wells are created in the agar. The test compounds are then added to these wells. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented). The MIC is then determined from these results.

Visualizing the Mechanisms of Action

To better understand the potential biological pathways through which these new pyrazine derivatives exert their effects, the following diagrams illustrate the proposed mechanisms.

anticancer_pathway cluster_cell Cancer Cell Pyrazine-Thiazole Analog Pyrazine-Thiazole Analog Carbonic Anhydrase IX Carbonic Anhydrase IX Pyrazine-Thiazole Analog->Carbonic Anhydrase IX Inhibits pH Regulation pH Regulation Carbonic Anhydrase IX->pH Regulation Maintains Alkaline Intracellular pH Proliferation & Survival Proliferation & Survival pH Regulation->Proliferation & Survival Promotes

Caption: Hypothesized anticancer mechanism of pyrazine-thiazole analogs.

antitubercular_pathway cluster_mycobacterium Mycobacterium tuberculosis Pyrazine-1,2,4-Triazole Hybrid Pyrazine-1,2,4-Triazole Hybrid DprE1 Enzyme DprE1 Enzyme Pyrazine-1,2,4-Triazole Hybrid->DprE1 Enzyme Inhibits Arabinogalactan Synthesis Arabinogalactan Synthesis DprE1 Enzyme->Arabinogalactan Synthesis Essential for Cell Wall Formation Cell Wall Formation Arabinogalactan Synthesis->Cell Wall Formation Key Component of experimental_workflow cluster_workflow General Experimental Workflow for In Vitro Activity Screening Prepare Cell/Bacterial Culture Prepare Cell/Bacterial Culture Serial Dilution of Test Compounds Serial Dilution of Test Compounds Prepare Cell/Bacterial Culture->Serial Dilution of Test Compounds Incubate with Test Compounds Incubate with Test Compounds Serial Dilution of Test Compounds->Incubate with Test Compounds Add Viability/Growth Indicator Add Viability/Growth Indicator Incubate with Test Compounds->Add Viability/Growth Indicator Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Add Viability/Growth Indicator->Measure Absorbance/Fluorescence Calculate IC50/MIC Calculate IC50/MIC Measure Absorbance/Fluorescence->Calculate IC50/MIC

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-2-pyrazinamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-pyrazinamine, ensuring a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to operate within a well-ventilated area, ideally inside a certified chemical fume hood. Strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Employ chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Wear safety glasses equipped with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. For scenarios involving larger quantities where splashing is a possibility, a chemical-resistant apron should also be worn.

  • Respiratory Protection: When handling the solid form of the compound outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent the inhalation of fine particles.

Engineering Controls:

All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that requires careful planning and execution to protect both laboratory personnel and the environment.

1. Waste Identification and Classification:

This compound should be classified as a halogenated organic hazardous waste. This classification is based on its chemical structure, which includes a chlorinated pyrazine ring. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and classification in accordance with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

2. Container Selection and Labeling:

  • Container Choice: Utilize a designated, leak-proof waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are suitable options.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the hazard characteristics (e.g., irritant).

3. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid this compound and any grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels) in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container for halogenated organic solvents.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to dangerous chemical reactions and complicate the disposal process.

  • Empty Containers: Containers that have held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as halogenated organic liquid waste. After proper decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware.

4. Storage of Hazardous Waste:

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials.

5. Arranging for Final Disposal:

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[2][3][4]

Hazard and Precautionary Data

The following table summarizes the known hazard and precautionary statements for this compound, which inform the necessary disposal procedures.[1]

Data Point Information
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Is it solid or liquid waste? A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in labeled 'Halogenated Organic Solid Waste' container C->E F Place in labeled 'Halogenated Organic Liquid Waste' container D->F G Store container in designated Satellite Accumulation Area E->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I End: Proper Disposal H->I

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Chloro-2-pyrazinamine (CAS No. 6863-73-6). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.

Immediate Safety Considerations

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

Therefore, appropriate personal protective equipment (PPE) and engineering controls must be utilized at all times when working with this substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Laboratory CoatA standard lab coat should be worn to protect from incidental contact.
Impervious ClothingFor larger quantities or when there is a significant risk of splashes, fire/flame resistant and impervious clothing is recommended.[4][5]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of experimental procedures.

  • Preparation and Engineering Controls :

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

    • Avoid the formation of dust and aerosols.[3]

  • Handling the Chemical :

    • Wear all required PPE as specified in the table above before handling the compound.

    • Avoid all personal contact, including inhalation.[6]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Keep the container tightly closed when not in use.[4][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[4][6][7]

    • Keep containers securely sealed and protected from physical damage.[6]

    • Store away from incompatible materials and foodstuff containers.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][6]
Spill Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[8]

    • Under no circumstances should this compound be disposed of down the drain or in the general trash.[8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Chemical Handling (Weighing, Transfer, Reaction) ppe->handling storage Secure Storage (Cool, Dry, Ventilated) handling->storage Store Unused Chemical decon Decontamination (Clean Work Area, Wash Hands) handling->decon emergency Emergency Procedures (First Aid, Spill Control) handling->emergency In case of incident disposal Waste Disposal (Segregate, Label, Licensed Vendor) decon->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-pyrazinamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-pyrazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.